Racecadotril
Descripción
Racecadotril has been investigated for the basic science and treatment of Diarrhea, Acute Diarrhea, and Acute Gastroenteritis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications.
parenterally active enkephalinase inhibito
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
benzyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOJXZPIYUATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045513 | |
| Record name | Racecadotril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81110-73-8 | |
| Record name | Racecadotril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81110-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racecadotril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racecadotril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11696 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Racecadotril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Racecadotril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-Benzyl N-[3-(acetylthio)-2-benzylpropanoyl]glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RACECADOTRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K53XP4TO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Racecadotril's Antisecretory Mechanism of Action on Intestinal Function: A Technical Guide
Introduction
Racecadotril, also known as acetorphan, is a first-in-class antisecretory medication for the treatment of acute diarrhea.[1][2] Unlike opioid-based antidiarrheal agents that primarily reduce intestinal motility, this compound exerts its effect by modulating the physiological pathways of fluid and electrolyte secretion in the intestine.[3][4] It acts as a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides called enkephalins.[3][5] This guide provides an in-depth examination of the molecular and cellular mechanisms by which this compound alleviates hypersecretory diarrhea, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: Potentiation of Endogenous Enkephalins
This compound is a prodrug that is rapidly absorbed and hydrolyzed in the body to its active metabolite, thiorphan.[3][6] Thiorphan is a highly potent inhibitor of the NEP enzyme located on the brush border of enterocytes in the intestinal epithelium.[1][3][5]
The primary function of NEP in the gut is to inactivate endogenous enkephalins, which are neurotransmitter peptides that regulate intestinal secretion.[7][8] By inhibiting NEP, thiorphan protects circulating enkephalins from degradation, thereby increasing their local bioavailability and prolonging their physiological effects.[3][9]
These potentiated enkephalins bind to and activate δ-opioid receptors on the surface of intestinal epithelial cells.[1][10][11] The activation of these receptors triggers a downstream signaling cascade that inhibits the enzyme adenylyl cyclase.[1] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][10] In pathological states of diarrhea, such as those induced by cholera toxin, elevated cAMP levels are responsible for the hypersecretion of water and electrolytes (primarily chloride ions) into the intestinal lumen.[7][12] By reducing intracellular cAMP, this compound effectively counteracts this hypersecretory state without affecting basal fluid secretion or intestinal transit time.[1][5][13]
Quantitative Data on Efficacy
The inhibitory potency of this compound's active metabolite, thiorphan, and its effect on intestinal secretion have been quantified in various studies.
| Compound | Target | Potency (IC₅₀) | Source |
| Thiorphan | Enkephalinase (NEP) | 6.1 nM | [1] |
| This compound | Enkephalinase (NEP) | 4500 nM | [1] |
| Table 1: In Vitro Inhibitory Potency of this compound and Thiorphan. |
| Parameter | Cholera Toxin Alone (Control) | Cholera Toxin + this compound (10 mg/kg) | % Reduction | Source |
| Water Flux (mL/min) | 0.73 ± 0.15 | 0.37 ± 0.13 | 49.3% | [14] |
| Sodium Flux (µMol/min) | 125.0 ± 16.1 | 14.7 ± 9.5 | 88.2% | [14] |
| Potassium Flux (µMol/min) | 3.41 ± 0.66 | 1.66 ± 0.61 | 51.3% | [14] |
| Table 2: Effect of this compound on Cholera Toxin-Induced Hypersecretion in a Canine Jejunal Loop Model. |
Key Experimental Protocols
The antisecretory effects of this compound have been validated using several key experimental models.
In Vivo: Canine Thiry-Vella Jejunal Loop Model
This model directly assesses intestinal fluid and electrolyte transport in a conscious animal, providing highly relevant physiological data.
Detailed Methodology:
-
Surgical Preparation: In mongrel dogs, a 1-meter long jejunal loop (Thiry-Vella loop) is surgically isolated from the continuity of the small intestine, with both ends brought to the skin as stomas. This preserves the nerve and blood supply while creating a contained segment for study.[14]
-
Induction of Hypersecretion: The loop is continuously infused with a Tyrode solution (2 mL/min). After a basal measurement period, hypersecretion is induced by infusing cholera toxin (0.4 µg/mL) for 2 hours.[14]
-
Drug Administration: this compound (10 mg/kg) or a vehicle is administered orally. In some experiments, antagonists like naloxone (an opioid receptor blocker) are given intravenously to confirm the mechanism of action.[14]
-
Measurement of Fluxes: The intestinal perfusate is collected and analyzed. Water flux is measured using a non-absorbable marker like ¹⁴C-polyethylene glycol. Sodium and potassium concentrations are measured to calculate ion fluxes.[14]
-
Data Analysis: Net fluxes of water and electrolytes are calculated, comparing the hypersecretory state with and without this compound treatment. The results from this model demonstrated that this compound's antisecretory activity was suppressed by naloxone, confirming its opioid-mediated mechanism.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound for acute diarrhoea in children: systematic review and meta-analyses | Archives of Disease in Childhood [adc.bmj.com]
- 5. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a new approach to the treatment of diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials | springermedizin.de [springermedizin.de]
- 14. This compound demonstrates intestinal antisecretory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Peripheral Pharmacodynamics of Racecadotril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of racecadotril in peripheral tissues, with a focus on its intestinal antisecretory effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action, the experimental models used for its evaluation, and the quantitative data supporting its efficacy.
Core Mechanism of Action: Enkephalinase Inhibition
This compound, also known as acetorphan, is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, thiorphan.[1][2] Thiorphan is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides called enkephalins.[3][4] By inhibiting enkephalinase, thiorphan increases the local concentrations of enkephalins in the intestinal wall.[5] These enkephalins then bind to δ-opioid receptors on enterocytes, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] The decrease in cAMP ultimately inhibits the hypersecretion of water and electrolytes into the intestinal lumen, which is the primary cause of acute diarrhea.[6][7] A key feature of this compound's mechanism is that it does not affect basal intestinal motility, a significant advantage over opioid receptor agonists like loperamide which can cause constipation.[4][5]
Figure 1: Mechanism of action of this compound in intestinal enterocytes.
Quantitative Pharmacodynamic Data
The antisecretory efficacy of this compound and its active metabolite thiorphan has been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Enkephalinase Inhibition by Thiorphan
| Compound | Enzyme Source | Substrate | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Thiorphan | Purified NEP | [³H]Leu-enkephalin | - | 1.7-2.2 | [8] |
| Thiorphan | Mouse Striatum | Tyr-Gly-Gly | 10 | - | [8] |
Table 2: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Secretagogue | This compound Dose | Effect | Reference |
| Rat | Castor Oil | 10 mg/kg, p.o. | Significant reduction in stool weight and number | [9] |
| Dog (Thiry-Vella loop) | Cholera Toxin | 10 mg/kg, p.o. | ↓ Water secretion by ~50% ↓ Sodium secretion by ~88% ↓ Potassium secretion by ~51% | [2][10] |
Table 3: Clinical Efficacy of this compound in Acute Diarrhea (Adults)
| Study Design | Comparator | This compound Dose | Key Findings | Reference |
| Randomized, double-blind, placebo-controlled | Placebo | 100 mg, t.i.d. | 80% increase in recovered patient proportion (HR=1.8) 60% increase in recovery within 3 days 33% decrease in sick days | [11] |
| Randomized, double-blind | Loperamide | 100 mg, t.i.d. | Similar efficacy in reducing stool frequency, but this compound caused significantly less reactive constipation. | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pharmacodynamics of this compound.
Enkephalinase Inhibition Assay (Fluorometric Method)
This protocol is adapted from methods utilizing a fluorogenic substrate to measure enkephalinase activity.[12][13][14]
Objective: To determine the in vitro inhibitory potency (IC₅₀) of thiorphan on neutral endopeptidase (enkephalinase).
Materials:
-
Purified neutral endopeptidase
-
Thiorphan (or other test inhibitors)
-
Fluorogenic substrate (e.g., Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~340 nm, Emission: ~540 nm for dansyl group cleavage)
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of thiorphan in the assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Thiorphan solution (or vehicle for control)
-
Purified neutral endopeptidase solution
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of thiorphan relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of selective and complete inhibitors of enkephalin-degrading enzymes on morphine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for acute diarrhoea in children: systematic review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A highly sensitive fluorometric assay for "enkephalinase," a neutral metalloendopeptidase that releases tyrosine-glycine-glycine from enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Racecadotril's Modulation of Endogenous Opioid Peptides in the Gastrointestinal Tract
For Researchers, Scientists, and Drug Development Professionals
Abstract
Racecadotril, a potent and specific enkephalinase inhibitor, represents a significant therapeutic advance in the management of acute diarrhea. Unlike traditional opioid-based antidiarrheal agents that primarily reduce intestinal motility, this compound exerts its physiological effect through a purely antisecretory mechanism. This technical guide delineates the intricate mechanism of action of this compound, focusing on its effect on the endogenous opioid system within the gastrointestinal tract. It provides a comprehensive overview of the signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its preclinical and clinical evaluation. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and gastrointestinal pharmacology.
Introduction
Acute diarrhea is a leading cause of morbidity and mortality worldwide, particularly in pediatric populations. The pathophysiology of most acute diarrheas involves intestinal hypersecretion, an excessive outpouring of water and electrolytes into the intestinal lumen, often triggered by enterotoxins.[1][2] Traditional therapeutic approaches have often relied on opioid receptor agonists, such as loperamide, which reduce intestinal motility. While effective in reducing the frequency of bowel movements, these agents can be associated with side effects like rebound constipation and potential central nervous system effects, and they do not primarily address the underlying hypersecretion.[3]
This compound (acetorphan) offers a distinct and more physiological approach to the treatment of secretory diarrhea.[2][3] It is a prodrug that is rapidly converted to its active metabolite, thiorphan.[4] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides, specifically enkephalins, in the gut.[1][4] By preventing the breakdown of these peptides, this compound effectively increases their local concentrations, allowing them to exert their natural antisecretory effects.[1][3] This guide provides an in-depth exploration of the molecular and physiological consequences of enkephalinase inhibition by this compound in the gastrointestinal tract.
Mechanism of Action: A Focus on the Endogenous Opioid System
The antidiarrheal effect of this compound is intricately linked to its ability to modulate the local opioid signaling pathway in the intestine.
Enkephalinase Inhibition
The primary molecular target of this compound's active metabolite, thiorphan, is neutral endopeptidase (NEP), a zinc-dependent metalloprotease located on the cell membranes of various tissues, including the intestinal epithelium.[1] NEP plays a crucial role in inactivating a variety of signaling peptides, with a notable substrate being the enkephalins (Met-enkephalin and Leu-enkephalin).[5] this compound itself has a low affinity for enkephalinase; however, its active metabolite, thiorphan, is a highly potent inhibitor.
Potentiation of Endogenous Enkephalins
By inhibiting enkephalinase, thiorphan prevents the degradation of locally released enkephalins. This leads to an accumulation of these endogenous opioid peptides at their receptors in the gut wall. While direct quantitative data on the increase of enkephalin levels in the human gut after this compound administration is limited in publicly available literature, preclinical studies have demonstrated a significant increase in luminal Met-enkephalin output after a meal, a physiological stimulus for enkephalin release.[5] It is this potentiation of the physiological actions of enkephalins that underpins the therapeutic effect of this compound.
Delta-Opioid Receptor Signaling
Enkephalins exert their antisecretory effects primarily through the activation of δ (delta)-opioid receptors, which are G-protein coupled receptors (GPCRs) located on enterocytes.[3] The binding of enkephalins to these receptors initiates an intracellular signaling cascade that counteracts the pro-secretory signals induced by secretagogues like cholera toxin.
The key steps in this signaling pathway are:
-
Inhibition of Adenylyl Cyclase: Activation of the δ-opioid receptor leads to the inhibition of the enzyme adenylyl cyclase.[3]
-
Reduction of Intracellular cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4]
-
Decreased Protein Kinase A (PKA) Activity: cAMP is a critical second messenger that activates Protein Kinase A (PKA). Lower cAMP levels lead to reduced PKA activity.
-
Reduced Chloride and Water Secretion: PKA is responsible for phosphorylating and activating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, a key player in intestinal fluid secretion. By reducing PKA activity, the opening of the CFTR channel is diminished, leading to a decrease in the secretion of chloride ions and, consequently, water into the intestinal lumen.
This antisecretory effect is specific to pathological hypersecretion and does not affect basal intestinal secretion, a key advantage of this compound.[3] The involvement of the opioid system is confirmed by the fact that the antisecretory effects of this compound can be blocked by the opioid receptor antagonist, naloxone.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the activity and efficacy of this compound and its active metabolite.
Table 1: In Vitro Inhibitory Activity of this compound and Thiorphan on Enkephalinase
| Compound | IC₅₀ (nM) | Target Enzyme | Source |
| This compound | ~4500 | Enkephalinase | [5] |
| Thiorphan (Active Metabolite) | 1.8 - 9 | Enkephalinase | [6] |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of the drug required to inhibit the activity of the enzyme by 50%.
Table 2: Effect of this compound on Cholera Toxin-Induced Intestinal Hypersecretion in a Canine Thiry-Vella Loop Model
| Parameter | Cholera Toxin Alone (Mean ± SEM) | Cholera Toxin + this compound (10 mg/kg) (Mean ± SEM) | % Reduction | p-value | Source |
| Water Secretion (mL/min) | 0.73 ± 0.15 | 0.37 ± 0.13 | 49.3% | < 0.01 | [5] |
| Sodium Secretion (µmol/min) | 125.0 ± 16.1 | 14.7 ± 9.5 | 88.2% | < 0.01 | [5] |
| Potassium Secretion (µmol/min) | 3.41 ± 0.66 | 1.66 ± 0.61 | 51.3% | < 0.01 | [5] |
This study demonstrates the potent antisecretory effect of this compound in a preclinical model of severe secretory diarrhea.
Mandatory Visualizations
Signaling Pathway of this compound's Antisecretory Effect
Caption: Signaling pathway of this compound's antisecretory action.
Experimental Workflow for Evaluating Antidiarrheal Activity
Caption: Workflow for the castor oil-induced diarrhea model.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects.
Castor Oil-Induced Diarrhea Model in Rats
This model is widely used to assess the antidiarrheal activity of test compounds.[7][8][9][10][11]
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.
-
Fasting: Prior to the experiment, rats are fasted for 18-24 hours with free access to water.
-
Grouping: Animals are randomly divided into several groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 1% gum acacia in distilled water).
-
Standard Group: Receives a standard antidiarrheal drug (e.g., loperamide, 3 mg/kg, p.o.).
-
Test Groups: Receive different doses of this compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Drug Administration: The vehicle, standard drug, or test compound is administered orally (p.o.) by gavage.
-
Induction of Diarrhea: One hour after drug administration, diarrhea is induced by oral administration of 1 mL of castor oil to each rat.
-
Observation: Immediately after castor oil administration, each animal is placed in an individual cage with a pre-weighed sheet of absorbent paper on the floor. The animals are observed for a period of 4-6 hours.
-
Parameters Measured:
-
Onset of Diarrhea: The time taken for the first diarrheal stool to appear.
-
Number of Diarrheal Stools: The total number of wet or unformed stools are counted.
-
Total Weight of Diarrheal Stools: The absorbent paper is replaced and weighed every hour. The total weight of the diarrheal stools is calculated by subtracting the initial weight of the paper.
-
-
Data Analysis: The results are expressed as mean ± SEM. Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by Dunnett's test) to compare the treated groups with the control group. A p-value of <0.05 is considered statistically significant.
Cholera Toxin-Induced Intestinal Secretion (Rat Intestinal Loop Model)
This model is used to evaluate the antisecretory activity of a compound in vivo.[12][13][14]
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Fasting: Animals are fasted for 24 hours with free access to water.
-
Anesthesia and Surgery: Rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine). A midline abdominal incision is made to expose the small intestine.
-
Ligated Loop Preparation: A segment of the jejunum (approximately 10 cm long) is isolated, taking care not to obstruct the blood supply. The segment is ligated at both ends with silk sutures, forming a closed loop.
-
Drug and Toxin Administration:
-
The test compound (this compound) or vehicle is administered intraluminally into the ligated loop.
-
After a short interval (e.g., 30 minutes), a solution of cholera toxin (e.g., 1-5 µg in saline) is injected into the same loop.
-
-
Incubation: The abdominal incision is closed, and the animals are allowed to recover from anesthesia. The animals are kept in a warm environment for a specified period (e.g., 4-6 hours).
-
Measurement of Intestinal Fluid Accumulation: After the incubation period, the animals are euthanized. The ligated intestinal loop is carefully dissected out, and its length and weight are measured. The fluid accumulated inside the loop is collected, and its volume is measured. The net fluid secretion is calculated as the ratio of the accumulated fluid volume to the length of the intestinal loop (mL/cm).
-
Data Analysis: The antisecretory effect of the test compound is determined by comparing the fluid accumulation in the treated groups with that in the control group (cholera toxin alone).
Enkephalinase Activity Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of enkephalinase.
-
Source of Enzyme: Intestinal mucosal scrapings or cultured intestinal epithelial cells (e.g., Caco-2 cells) can be used as a source of enkephalinase. The tissue or cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation rich in the enzyme.
-
Substrate: A fluorogenic substrate, such as N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (AMC), is commonly used.[15][16][17][18] The cleavage of this substrate by enkephalinase releases the fluorescent product, AMC.
-
Assay Procedure:
-
The membrane preparation is pre-incubated with various concentrations of the inhibitor (thiorphan) or vehicle for a specific time at 37°C.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped by adding a stop solution (e.g., acetic acid).
-
The fluorescence of the released AMC is measured using a fluorometer with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Delta-Opioid Receptor Binding Assay
This assay is used to determine the affinity of a ligand for the δ-opioid receptor.[2][4][19]
-
Receptor Source: Membrane preparations from tissues or cells expressing δ-opioid receptors are used. This can include brain tissue (e.g., rat striatum) or cultured cells transfected with the δ-opioid receptor gene (e.g., CHO cells). For gut-specific studies, intestinal membrane preparations can be used.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the δ-opioid receptor is used, such as [³H]-naltrindole (an antagonist) or [³H]-[D-Pen², D-Pen⁵]enkephalin (DPDPE) (an agonist).
-
Assay Procedure (Saturation Binding):
-
Aliquots of the membrane preparation are incubated with increasing concentrations of the radioligand in a suitable binding buffer (e.g., Tris-HCl with MgCl₂).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled δ-opioid receptor ligand (e.g., naloxone).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis (Saturation Binding): Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Assay Procedure (Competition Binding):
-
Membrane preparations are incubated with a fixed concentration of the radioligand (usually at a concentration close to its Kd) and increasing concentrations of the unlabeled test compound (e.g., an enkephalin analogue).
-
The incubation and filtration steps are the same as in the saturation binding assay.
-
-
Data Analysis (Competition Binding): The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound stands out as a unique antidiarrheal agent due to its targeted antisecretory mechanism of action that leverages the body's own regulatory pathways. By inhibiting enkephalinase and thereby potentiating the effects of endogenous enkephalins at δ-opioid receptors, this compound effectively reduces intestinal hypersecretion without altering gut motility. This targeted approach translates to a favorable clinical profile with a low incidence of side effects. The data and protocols presented in this technical guide provide a solid foundation for further research into the nuances of enkephalinergic signaling in the gut and the development of novel antisecretory therapies. A deeper understanding of these mechanisms will continue to drive innovation in the management of diarrheal diseases.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new approach to the treatment of diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Related Videos - 5-HT2 and 5-HT3 receptor subtypes mediate cholera toxin-induced intestinal fluid secretion in the rat [visualize.jove.com]
- 7. ajpbp.com [ajpbp.com]
- 8. The castor oil test in rats: An in vivo method to evaluate antipropulsive and antisecretory activity of antidiarrheals? | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANTIDIARRHOEAL ACTIVITY OF LEAF EXTRACT OF CELOSIA ARGENTEA IN EXPERIMENTALLY INDUCED DIARRHOEA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholera toxin-induced fluid secretion in rat gut ligated loops: influence of bile from normal or cholera toxin-immunized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholera toxin-induced small intestinal secretion has a secretory effect on the colon of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorogenic substrates for the enkephalin-degrading neutral endopeptidase (Enkephalinase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detecting enzymatic activity in cells using fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LPL Activity Assay Protocol [sigmaaldrich.com]
- 18. Fluorigenic method for the assay of proteinase activity with the use of 4-methylumbelliferyl-casein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Pathways Modulated by Racecadotril in Enterocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Racecadotril, a potent and peripherally acting enkephalinase inhibitor, exerts its antidiarrheal effect through a unique antisecretory mechanism within the intestinal epithelium. Unlike opioid agonists that primarily reduce intestinal motility, this compound modulates cellular signaling pathways in enterocytes to normalize intestinal fluid and electrolyte balance. This technical guide provides a comprehensive overview of the molecular mechanisms of action of this compound, focusing on its impact on intracellular signaling cascades, ion transport, and the key effector proteins involved. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a thorough understanding of its pharmacological profile for researchers and drug development professionals.
Introduction
Acute diarrhea is a major global health concern, characterized by excessive secretion of water and electrolytes into the intestinal lumen. The underlying pathophysiology often involves the activation of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to the opening of ion channels and subsequent fluid loss. This compound (acetorphan) is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan. Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous enkephalins in the gastrointestinal tract.[1][2] By preventing the breakdown of enkephalins, this compound effectively increases their local concentrations, allowing them to exert their physiological antisecretory effects.[1] This guide delves into the specific cellular and molecular pathways modulated by this intricate mechanism.
Core Mechanism of Action: The Enkephalin-Delta-Opioid Receptor-cAMP Axis
The primary cellular pathway modulated by this compound in enterocytes involves the potentiation of the endogenous enkephalin system.
Enkephalinase Inhibition
This compound's active metabolite, thiorphan, is a highly specific inhibitor of enkephalinase, a zinc-dependent metalloprotease located on the brush border membrane of enterocytes.[1] This enzyme is responsible for the rapid degradation of endogenous opioid peptides, primarily enkephalins. By inhibiting enkephalinase, thiorphan leads to a sustained increase in the local concentration of enkephalins at their sites of action in the intestinal mucosa.
Delta-Opioid Receptor Activation and Downstream Signaling
Enkephalins preferentially bind to and activate δ-opioid receptors, which are G protein-coupled receptors (GPCRs) expressed on the surface of enterocytes.[3] The activation of δ-opioid receptors by enkephalins initiates an intracellular signaling cascade through the inhibitory G protein, Gαi. This leads to the inhibition of the enzyme adenylyl cyclase.[3]
Reduction of Intracellular cAMP Levels
Adenylyl cyclase is responsible for the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting adenylyl cyclase, the activation of δ-opioid receptors leads to a significant reduction in intracellular cAMP levels within the enterocyte.[3] This is the central point of convergence for the antisecretory effect of this compound, as elevated cAMP is a common final pathway for many secretagogues, including cholera toxin.
Figure 1. Core signaling pathway of this compound in enterocytes.
Modulation of Ion Transport
The reduction in intracellular cAMP levels directly impacts the activity of key ion channels and transporters in the apical membrane of enterocytes, leading to a decrease in intestinal secretion.
The Role of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
The primary effector of cAMP-mediated intestinal secretion is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride channel.[4] In secretory diarrheas, elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and opens the CFTR channel, resulting in a massive efflux of chloride ions into the intestinal lumen. This is followed by the paracellular movement of sodium and water, leading to watery diarrhea.
By reducing intracellular cAMP levels, this compound prevents the PKA-mediated activation of CFTR, thereby decreasing chloride and subsequent water secretion. This effect is specific to hypersecretory states and does not affect basal intestinal secretion.
Potential Involvement of cGMP
While the cAMP pathway is the primary target of this compound's action, the role of cyclic guanosine monophosphate (cGMP) in intestinal secretion is also significant. Some enterotoxins, such as the heat-stable enterotoxin of E. coli, directly activate guanylate cyclase, leading to increased cGMP levels and subsequent CFTR activation. While enkephalins are primarily known to modulate the cAMP pathway, further research is needed to fully elucidate any potential indirect effects on cGMP signaling in enterocytes.
Quantitative Data on the Effects of this compound
The antisecretory effects of this compound have been quantified in numerous preclinical and clinical studies.
In Vivo Animal Studies
In a study using a jejunal Thiry-Vella loop in dogs with cholera toxin-induced hypersecretion, oral administration of this compound (10 mg/kg) resulted in a significant reduction in water, sodium, and potassium secretion.[1]
| Parameter | Cholera Toxin Alone (mean ± SEM) | Cholera Toxin + this compound (mean ± SEM) | % Reduction |
| Water Secretion (mL/min) | 0.73 ± 0.15 | 0.37 ± 0.13 | ~50% |
| Sodium Secretion (µMol/min) | 125.0 ± 16.1 | 14.7 ± 9.5 | ~88% |
| Potassium Secretion (µMol/min) | 3.41 ± 0.66 | 1.66 ± 0.61 | ~51% |
Table 1. Effect of this compound on Cholera Toxin-Induced Intestinal Secretion in Dogs.[1]
Clinical Studies in Humans
Clinical trials in adults and children with acute diarrhea have consistently demonstrated the efficacy of this compound in reducing stool output and duration of illness.
| Study Population | Intervention | Outcome | Result |
| Adults with acute diarrhea | This compound vs. Placebo | Stool weight | Significant reduction with this compound.[5] |
| Children with acute diarrhea | This compound + ORS vs. Placebo + ORS | 48-hour stool output | ~50% reduction with this compound.[6] |
| Children with acute diarrhea | This compound vs. Loperamide | Adverse events (constipation) | Significantly lower incidence with this compound.[7] |
Table 2. Summary of Clinical Efficacy of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on enterocyte physiology.
Ussing Chamber Experiments for Ion Transport
Objective: To measure the effect of this compound's active metabolite, thiorphan, on secretagogue-induced ion transport across a monolayer of intestinal epithelial cells (e.g., T84 or Caco-2).
Methodology:
-
Cell Culture: Grow T84 or Caco-2 cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Ussing Chamber Setup: Mount the permeable support containing the cell monolayer in an Ussing chamber. The apical and basolateral chambers are filled with Krebs-Ringer bicarbonate solution, maintained at 37°C, and gassed with 95% O2/5% CO2.
-
Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is continuously recorded.
-
Experimental Procedure:
-
After a baseline stabilization period, add a secretagogue (e.g., 10 µM forskolin or 1 µg/mL cholera toxin) to the basolateral side to induce an increase in Isc, reflecting chloride secretion.
-
Once the Isc has peaked, add varying concentrations of thiorphan to the apical side to assess its inhibitory effect.
-
To confirm the involvement of opioid receptors, the experiment can be repeated with the pre-incubation of a δ-opioid receptor antagonist (e.g., naltrindole).
-
To confirm the role of CFTR, a specific CFTR inhibitor (e.g., CFTRinh-172) can be added at the end of the experiment.
-
Figure 2. Ussing chamber experimental workflow.
In Vivo Intestinal Perfusion Studies
Objective: To quantify the effect of this compound on intestinal water and electrolyte transport in a live animal model.
Methodology:
-
Animal Model: Anesthetize a rat or mouse and exteriorize a segment of the small intestine (e.g., jejunum).
-
Cannulation: Cannulate the proximal and distal ends of the intestinal segment to create a closed loop.
-
Perfusion: Perfuse the intestinal segment with a physiological saline solution containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol) at a constant flow rate.
-
Induction of Secretion: Induce intestinal hypersecretion by adding a secretagogue (e.g., cholera toxin) to the perfusate.
-
Drug Administration: Administer this compound orally or its active metabolite, thiorphan, intravenously.
-
Sample Collection: Collect the effluent from the distal cannula at regular intervals.
-
Analysis: Measure the volume of the effluent and the concentrations of the non-absorbable marker and electrolytes (Na+, K+, Cl-) to calculate the net water and ion fluxes.
Intracellular cAMP Enzyme Immunoassay (EIA)
Objective: To quantify the effect of this compound's active metabolite, thiorphan, on intracellular cAMP levels in enterocytes.
Methodology:
-
Cell Culture: Plate intestinal epithelial cells (e.g., Caco-2) in multi-well plates and grow to confluence.
-
Pre-treatment: Pre-treat the cells with varying concentrations of thiorphan for a specified period.
-
Stimulation: Stimulate the cells with a secretagogue known to increase cAMP levels (e.g., 10 µM forskolin or 1 µg/mL cholera toxin) for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Measurement: Use a competitive enzyme immunoassay (EIA) kit to measure the concentration of cAMP in the cell lysates. The principle involves competition between the cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP and determine the cAMP concentration in the experimental samples.
Conclusion
This compound represents a targeted therapeutic approach to the management of secretory diarrhea. Its unique mechanism of action, centered on the potentiation of the endogenous enkephalin system and the subsequent down-regulation of the cAMP signaling pathway in enterocytes, distinguishes it from other antidiarrheal agents. By selectively inhibiting hypersecretion without affecting intestinal motility, this compound effectively reduces fluid and electrolyte loss while avoiding the adverse effects associated with opioid agonists. The quantitative data from a range of experimental models provide robust evidence for its antisecretory efficacy. The detailed methodologies presented in this guide offer a framework for further research into the nuanced cellular effects of this compound and the development of novel antisecretory therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Effect of cholera toxin and pertussis toxin on the growth of A431 cells: kinetics of cyclic AMP and inositol trisphosphate in toxin-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the management of diarrhea: an underestimated therapeutic option? - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Racecadotril Beyond Enkephalinase: An In-depth Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive review of the molecular interactions of racecadotril beyond its primary target, enkephalinase.
Executive Summary
This compound is a potent antidiarrheal agent that functions as a prodrug, rapidly converted to its active metabolite, thiorphan. The primary and well-established mechanism of action of thiorphan is the selective inhibition of neutral endopeptidase (NEP), also known as enkephalinase. This enzyme is responsible for the degradation of endogenous enkephalins. By inhibiting enkephalinase, thiorphan increases the local concentrations of enkephalins in the gastrointestinal tract, which in turn reduces intestinal hypersecretion of water and electrolytes without affecting intestinal motility.
A thorough review of the existing scientific literature reveals a notable lack of evidence for significant molecular targets of this compound or its active metabolite, thiorphan, beyond enkephalinase. The high selectivity of thiorphan for enkephalinase is a key feature of its pharmacological profile, contributing to its favorable safety and tolerability. This guide summarizes the current state of knowledge and, in the absence of identified alternative targets, provides a hypothetical framework for the investigation of potential off-target effects.
The Primary Target: Enkephalinase (Neprilysin)
This compound's therapeutic effect is almost exclusively attributed to the inhibition of enkephalinase. Thiorphan, the active metabolite, is a potent inhibitor of this zinc-dependent metalloprotease.
Mechanism of Action at Enkephalinase
Thiorphan binds to the active site of enkephalinase, preventing it from degrading its natural substrates, most notably the enkephalins.[1][2][3][4] Enkephalins are endogenous opioid peptides that bind to delta-opioid receptors on enterocytes.[4][5][6] Activation of these receptors leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits the secretion of chloride ions and water into the intestinal lumen.[5]
Quantitative Data on Enkephalinase Inhibition
While the focus of this guide is on targets beyond enkephalinase, for context, the following table summarizes the inhibitory potency of this compound and its metabolite against its primary target.
| Compound | Target | IC50 | Source |
| Thiorphan | Enkephalinase | 6.1 nM | [7] |
| This compound | Enkephalinase | 4500 nM | [7] |
Investigation into Molecular Targets Beyond Enkephalinase
Despite extensive research into its pharmacology, there is a conspicuous absence of literature identifying and characterizing alternative molecular targets for this compound or thiorphan. The available data suggests that this compound exhibits a high degree of selectivity for enkephalinase.
One study investigated the interaction of thiorphan with thermolysin, another zinc endopeptidase, to model its binding mechanism.[8] However, this was for comparative structural biology purposes and does not suggest that thermolysin is a pharmacological target of this compound in a clinical context.
Given the lack of identified alternative targets, this guide will now pivot to outlining the methodologies that would be employed to investigate such potential off-target interactions.
Hypothetical Experimental Protocols for Off-Target Identification
For researchers interested in exploring the broader pharmacological profile of this compound, the following experimental workflows are proposed.
Broad Panel Screening
A logical first step would be to screen this compound and thiorphan against a broad panel of receptors, enzymes, and ion channels.
Experimental Protocol:
-
Compound Preparation: Prepare stock solutions of this compound and thiorphan in a suitable solvent (e.g., DMSO).
-
Target Panel Selection: Utilize a commercially available or in-house panel of targets. A comprehensive panel would include:
-
G-protein coupled receptors (GPCRs)
-
Ion channels (e.g., calcium, sodium, potassium channels)
-
Kinases
-
Other proteases (especially other zinc metalloproteases)
-
Nuclear receptors
-
-
Assay Methodology: Employ high-throughput screening assays appropriate for each target class. For example:
-
Receptor Binding Assays: Radioligand binding assays to determine the displacement of a known ligand from its receptor by the test compound.
-
Enzyme Inhibition Assays: Biochemical assays measuring the inhibition of enzyme activity in the presence of the test compound.
-
Functional Assays: Cell-based assays measuring the functional consequence of compound interaction with a target (e.g., calcium flux assays for ion channels, reporter gene assays for nuclear receptors).
-
-
Data Analysis: Calculate the percent inhibition at a fixed concentration (e.g., 10 µM). For any significant "hits" (e.g., >50% inhibition), perform dose-response curves to determine IC50 or Ki values.
In Silico Screening
Computational methods can be used to predict potential off-target interactions.
Experimental Protocol:
-
Ligand Preparation: Generate 3D structures of this compound and thiorphan.
-
Target Database: Utilize a database of protein structures (e.g., Protein Data Bank - PDB).
-
Molecular Docking: Perform molecular docking simulations to predict the binding of the compounds to a wide range of protein targets.
-
Scoring and Ranking: Use scoring functions to rank the potential interactions based on predicted binding affinity.
-
Hit Validation: Prioritize high-scoring potential off-targets for in vitro experimental validation using the methods described in section 4.1.
Visualizations
Signaling Pathway of this compound's On-Target Action
References
- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Thiorphan and retro-thiorphan display equivalent interactions when bound to crystalline thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis and Purification of Racecadotril
Introduction
Racecadotril, also known as acetorphan, is a potent and specific enkephalinase inhibitor used as an antidiarrheal drug. It exerts its therapeutic effect by preventing the degradation of endogenous enkephalins, which in turn reduces intestinal hypersecretion without affecting motility. For researchers and drug development professionals, access to reliable and reproducible protocols for the synthesis and purification of this compound is essential for preclinical studies and analytical standard preparation.
This document provides detailed laboratory-scale protocols for the synthesis of this compound via a one-pot method, its subsequent purification by recrystallization, and a validated method for purity analysis using High-Performance Liquid Chromatography (HPLC).
Section 1: Synthesis of this compound (One-Pot Method)
This protocol is adapted from a one-pot synthesis method that offers an efficient route from 2-benzyl-3-ethanethioyl acrylic acid. The process involves the formation of an acyl chloride intermediate followed by condensation with glycine benzyl ester p-toluenesulfonate.[1]
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: Add the specified amounts of 2-benzyl-3-ethanethioyl acrylic acid, an organic alkali (e.g., triethylamine), and a solvent mixture of dichloromethane and tetrahydrofuran into a suitable reaction vessel equipped with a stirrer and a thermometer.[1]
-
Acyl Chloride Formation: Cool the mixture to between -20°C and -15°C. Slowly add solid triphosgene to the reaction vessel while maintaining the temperature. Stir the mixture for 5 to 6 hours at this temperature to form the 2-benzyl-3-ethanethioyl acryloyl chloride solution.[1]
-
Condensation Reaction: Further cool the solution to between -55°C and -50°C. Slowly add glycine benzyl ester p-toluenesulfonate to the reaction mixture.[1]
-
Reaction Progression: Stir the mixture at this low temperature for 1 to 2 hours.
-
Warming and Completion: Gradually raise the temperature to between -35°C and -30°C and continue stirring for 8 to 9 hours to complete the reaction, yielding crude this compound.[1]
-
Work-up: After the reaction is complete (monitored by TLC), proceed with an appropriate aqueous work-up, which typically involves washing with a mild acid (e.g., citric acid solution), followed by a saturated bicarbonate solution, and finally with water and brine to remove unreacted reagents and salts.[2]
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound product.[2]
Quantitative Data: Reagents and Conditions
| Parameter | Value/Reagent | Purpose |
| Starting Material | 2-benzyl-3-ethanethioyl acrylic acid | Acid precursor |
| Halogenating Agent | Triphosgene | To form the acyl chloride |
| Second Reactant | Glycine benzyl ester p-toluenesulfonate | Amine source for condensation |
| Base | Organic Alkali (e.g., Triethylamine) | Acid scavenger |
| Solvent | Dichloromethane / Tetrahydrofuran | Reaction medium |
| Acyl Chloride Formation Temp. | -20°C to -15°C | Controlled reaction condition |
| Condensation Temp. | -55°C to -50°C | Controlled reaction condition |
| Final Reaction Temp. | -35°C to -30°C | Controlled reaction condition |
| Reaction Time | ~14-17 hours (total) | To ensure reaction completion |
Synthesis Workflow
Caption: One-pot synthesis workflow for this compound.
Section 2: Purification of this compound by Recrystallization
The crude this compound obtained from synthesis requires purification to remove impurities. Recrystallization using an alcoholic solvent is a simple and effective method for obtaining high-purity crystalline this compound.[3] A specific protocol for preparing the stable alpha crystal form is detailed below.[4]
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude this compound in ethanol or an aqueous ethanol solution. The typical ratio of this compound to solvent is between 1:5 and 1:20 (g/mL).[4] For higher purity, a ratio of 1:8 to 1:15 is recommended.[4]
-
Heating: Gently heat the mixture in a water bath at 40°C to 50°C until all the solid is completely dissolved.[4]
-
Initial Crystallization: Place the clear solution in a water bath maintained at ambient temperature (15°C to 25°C) and allow it to stand undisturbed until crystals begin to form.[4]
-
Complete Crystallization: Once crystallization starts, transfer the flask to a colder environment (e.g., a refrigerator or ice bath) at a temperature of 0°C to 10°C to maximize crystal formation.[4]
-
Filtration: Collect the precipitated crystals by filtration (e.g., using a Büchner funnel).
-
Drying: Dry the purified crystals in a hot-air circulating oven at 40°C to 45°C for 6 to 8 hours to remove residual solvent.[4] The expected yield from this process is between 70% and 80%, with a purity of ≥99.0%.[4]
Quantitative Data: Recrystallization Parameters
| Parameter | Value/Reagent | Purpose |
| Solvent | Ethanol or aqueous ethanol | Dissolves product at high temp, not at low temp |
| Product:Solvent Ratio | 1:5 to 1:20 (g/mL) | Ensures complete dissolution and recovery |
| Dissolution Temperature | 40°C - 50°C | To create a supersaturated solution upon cooling |
| Crystallization Temperature | 0°C - 10°C | To maximize the precipitation of pure product |
| Drying Temperature | 40°C - 45°C | To remove residual solvent without degrading product |
| Expected Yield | 70% - 80% | Efficiency of the purification step |
| Expected Purity | ≥ 99.0% | Quality of the final product |
Section 3: Purity Analysis by RP-HPLC
To confirm the purity of the synthesized and recrystallized this compound, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential. This protocol provides a reliable method for quantitative analysis.
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 5 to 120 µg/mL.[5]
-
Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to achieve a concentration within the calibration range (e.g., 20 µg/mL).[5]
-
Chromatography: Inject the standard and sample solutions into the HPLC system under the conditions specified in the table below.
-
Quantification: Identify the this compound peak by its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the purity of the sample by comparing its peak area to the calibration curve.
Quantitative Data: HPLC Parameters
| Parameter | Value | Reference |
| Column | ODS (C18), 250 x 4.6 mm, 5 µm | [6][7] |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ (pH 3.5) (60:40 v/v) | [8] |
| Alternative Mobile Phase | Acetonitrile : Potassium Dihydrogen Phosphate (70:30 v/v) | [9] |
| Flow Rate | 1.0 mL/min | [6][8] |
| Detection Wavelength | 210 nm or 230 nm | [8][9] |
| Column Temperature | Ambient | |
| Injection Volume | 20 µL | |
| Expected Retention Time | ~5.85 - 6.9 min | [6][8] |
Purification and Analysis Workflow
Caption: Workflow for this compound purification and analysis.
References
- 1. Method for preparing this compound through one-pot process - Eureka | Patsnap [eureka.patsnap.com]
- 2. Design, synthesis, and evaluation of novel this compound-tetrazole-amino acid derivatives as new potent analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102317256B - Process for preparing this compound - Google Patents [patents.google.com]
- 4. CN104356036A - Alpha crystal form of this compound and preparation method of alpha crystal form - Google Patents [patents.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Determination of this compound and its impurities by HPLC [journal11.magtechjournal.com]
In Vitro Assay for Measuring Enkephalinase Inhibition by Racecadotril: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racecadotril, an oral enkephalinase inhibitor, is a potent antidiarrheal agent. Its therapeutic effect stems from its ability to prevent the degradation of endogenous enkephalins, which are peptides that regulate intestinal water and electrolyte secretion. This compound itself is a prodrug, rapidly metabolized in vivo to its active form, thiorphan. Thiorphan is a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, a zinc-containing metalloproteinase found on the cell surface of various tissues, including the intestinal epithelium. By inhibiting NEP, thiorphan increases the local concentration of enkephalins, which then act on delta-opioid receptors to reduce cyclic adenosine monophosphate (cAMP) levels, ultimately leading to a decrease in intestinal hypersecretion.[1]
This document provides detailed application notes and protocols for an in vitro assay to measure the inhibitory activity of this compound and its active metabolite, thiorphan, on enkephalinase.
Data Presentation
The inhibitory potency of this compound and its active metabolite, thiorphan, against enkephalinase (Neprilysin) has been determined in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor. A lower IC50 value indicates a higher potency.
| Compound | Enzyme Source | Substrate | Assay Method | IC50 / Ki | Reference |
| This compound | Purified NEP from mouse brain | Not Specified | Not Specified | Ki: 4500 nM | [2] |
| Thiorphan | Purified NEP from mouse brain | Not Specified | Not Specified | Ki: 6.1 nM | [2] |
| This compound (pre-incubated) | Rat brain membranes | Not Specified | Not Specified | Apparent Ki: 8.6 nM | [2] |
| Thiorphan | Striatal membranes | Not Specified | Not Specified | IC50: 4.7 nM | [2] |
| Thiorphan | Purified NEP | Not Specified | Not Specified | IC50: 1.8 nM | [2] |
| Thiorphan | Rat kidney NEP | Not Specified | Not Specified | IC50: 5.4 nM | [2] |
| R-thiorphan | Purified NEP | Tyr-Gly-Gly | Not Specified | IC50: 1.7 nM | [2] |
| S-thiorphan | Purified NEP | Tyr-Gly-Gly | Not Specified | IC50: 2.2 nM | [2] |
| Thiorphan | Not Specified | Not Specified | Not Specified | IC50: ~10⁻⁹ M | [3] |
Note: this compound is significantly less potent than its active metabolite, thiorphan. Pre-incubation of this compound with tissue preparations can lead to its conversion to thiorphan, resulting in an apparently lower IC50/Ki value.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in inhibiting enkephalinase and its downstream effects on intestinal secretion.
References
- 1. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor this compound [frontiersin.org]
- 2. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiorphan and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Racecadotril Efficacy in a Castor Oil-Induced Diarrhea Model in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute diarrhea is a major global health concern, and preclinical models are essential for the evaluation of novel antidiarrheal agents. The castor oil-induced diarrhea model in rats is a widely used and reliable method for screening compounds with potential antidiarrheal activity. Castor oil's principal active metabolite, ricinoleic acid, induces diarrhea through a combination of increased intestinal motility and fluid secretion, mimicking the pathophysiology of secretory diarrhea.[1][2]
Racecadotril is a potent and selective inhibitor of enkephalinase, the enzyme responsible for the degradation of endogenous enkephalins.[3] By preventing the breakdown of these neuropeptides in the gastrointestinal tract, this compound enhances their natural antisecretory effects, reducing the excessive secretion of water and electrolytes into the intestinal lumen without significantly affecting intestinal motility. This makes it an effective treatment for acute diarrhea.
These application notes provide detailed protocols for inducing diarrhea in rats using castor oil and for evaluating the efficacy of this compound in this model. The methodologies described herein cover the assessment of key diarrheal parameters, including the onset of diarrhea, stool frequency and consistency, and intestinal fluid accumulation (enteropooling).
Signaling Pathways
Castor Oil-Induced Diarrhea Signaling Pathway
Caption: Mechanism of Castor Oil-Induced Diarrhea.
This compound Mechanism of Action
Caption: this compound's Inhibition of Enkephalinase.
Experimental Protocols
Experimental Workflow
Caption: Workflow for Evaluating this compound Efficacy.
Materials and Reagents
-
Wistar or Sprague-Dawley rats (150-200g)
-
Castor oil (pharmaceutical grade)
-
This compound
-
Vehicle for this compound (e.g., 0.5% Carboxymethyl cellulose - CMC)
-
Standard antidiarrheal drug (e.g., Loperamide, 5 mg/kg)
-
Distilled water
-
Oral gavage needles
-
Metabolic cages with filter paper-lined trays
-
Weighing balance (accurate to 0.01g)
Animal Preparation and Dosing
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard pellet diet and water.
-
Fasting: Fast the animals for 18-24 hours prior to the experiment, with free access to water.
-
Grouping: Randomly divide the fasted rats into the following groups (n=6 per group):
-
Group I (Normal Control): Receive vehicle only.
-
Group II (Diarrhea Control): Receive vehicle + Castor Oil.
-
Group III (Standard Drug): Receive Loperamide (5 mg/kg, p.o.) + Castor Oil.
-
Group IV (Test Drug): Receive this compound (e.g., 100 mg/kg, p.o.) + Castor Oil.
-
-
Pre-treatment: Administer the vehicle, Loperamide, or this compound orally to the respective groups.
-
Diarrhea Induction: One hour after pre-treatment, administer castor oil (1-2 ml/rat, p.o.) to all groups except the Normal Control group.
Assessment of Antidiarrheal Activity
1. Onset of Diarrhea and Fecal Characteristics
-
Place each rat in an individual metabolic cage with a pre-weighed filter paper at the bottom.
-
Observe the animals for 4-6 hours after castor oil administration.
-
Record the time of the first diarrheic stool for each animal.
-
Count the total number of diarrheic (wet) and total fecal droppings during the observation period.
-
Weigh the filter paper with the collected feces to determine the total fecal weight.
-
Calculate the percentage inhibition of defecation using the following formula: % Inhibition = [(Mean fecal count of control - Mean fecal count of treated) / Mean fecal count of control] x 100
2. Castor Oil-Induced Enteropooling
This protocol assesses the effect of the test compound on intestinal fluid accumulation.
-
Follow the animal preparation and dosing protocol as described above.
-
Two hours after castor oil administration, sacrifice the rats by cervical dislocation.
-
Carefully dissect the small intestine from the pylorus to the ileo-cecal junction.
-
Measure the total length of the small intestine.
-
Milk the contents of the intestine into a graduated measuring cylinder and record the volume.
-
Weigh the intestine with its contents and then re-weigh after removing the contents to determine the weight of the intestinal fluid.
-
Calculate the percentage reduction in intestinal fluid accumulation.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the experiments.
Table 1: Effect of this compound on Castor Oil-Induced Diarrhea in Rats
| Treatment Group | Dose (mg/kg) | Onset of Diarrhea (min) | Total Number of Feces | Number of Wet Feces | Total Fecal Weight (g) | % Inhibition of Diarrhea |
| Normal Control | - | - | X ± SEM | X ± SEM | X ± SEM | - |
| Diarrhea Control | - | X ± SEM | X ± SEM | X ± SEM | X ± SEM | 0% |
| Loperamide | 5 | X ± SEM | X ± SEM | X ± SEM | X ± SEM | X% |
| This compound | 100 | X ± SEM | X ± SEM | X ± SEM | X ± SEM | X% |
Values are expressed as Mean ± SEM. *p < 0.05 compared to the Diarrhea Control group.
Table 2: Effect of this compound on Castor Oil-Induced Enteropooling in Rats
| Treatment Group | Dose (mg/kg) | Intestinal Length (cm) | Volume of Intestinal Fluid (ml) | Weight of Intestinal Fluid (g) | % Inhibition of Enteropooling |
| Normal Control | - | X ± SEM | X ± SEM | X ± SEM | - |
| Diarrhea Control | - | X ± SEM | X ± SEM | X ± SEM | 0% |
| Loperamide | 5 | X ± SEM | X ± SEM | X ± SEM | X% |
| This compound | 100 | X ± SEM | X ± SEM | X ± SEM | X% |
Values are expressed as Mean ± SEM. *p < 0.05 compared to the Diarrhea Control group.
Conclusion
The castor oil-induced diarrhea model in rats is a robust and reproducible method for the preclinical evaluation of antidiarrheal agents like this compound. By following these detailed protocols, researchers can effectively assess the efficacy of test compounds in reducing the key symptoms of secretory diarrhea. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings. This model, in conjunction with the mechanistic understanding of this compound's action, provides a strong platform for the development of novel antidiarrheal therapies.
References
Application Notes and Protocols: The Cholera Toxin-Induced Intestinal Secretion Model for the Evaluation of Racecadotril
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The cholera toxin (CT)-induced intestinal secretion model is a cornerstone in gastroenterology research, providing a robust and reproducible platform for studying the pathophysiology of secretory diarrhea and for the preclinical evaluation of antisecretory therapeutic agents. Vibrio cholerae, the bacterium responsible for cholera, produces this potent enterotoxin, which triggers a cascade of intracellular events leading to profuse, watery diarrhea.[1][2]
The mechanism involves the CT binding to GM1 ganglioside receptors on intestinal epithelial cells, leading to the irreversible activation of adenylate cyclase.[3] This results in a sustained increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, causing a massive efflux of chloride ions, sodium ions, and water into the intestinal lumen.[1][3][4]
Racecadotril is an oral enkephalinase inhibitor developed for the treatment of acute diarrhea.[5][6] It is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan.[7][8] Thiorphan inhibits the breakdown of endogenous enkephalins, which are neuropeptides that act on δ-opioid receptors in the gut to reduce cAMP levels and consequently decrease intestinal hypersecretion.[8][9] A key advantage of this compound is its purely antisecretory mechanism, which does not affect intestinal transit time, unlike opioid agonists such as loperamide.[6][7] This allows for the continued clearance of pathogens and toxins from the gut.
This document provides detailed protocols for utilizing the cholera toxin-induced secretion model to assess the efficacy of this compound and presents key data from clinical investigations.
Signaling Pathways and Mechanisms of Action
Cholera Toxin Signaling Pathway
The pathway begins with the binding of the Cholera Toxin B subunit to the enterocyte surface and culminates in massive fluid secretion.
Caption: Cholera toxin pathway leading to intestinal fluid secretion.
This compound Mechanism of Action
This compound counters the hypersecretory state by preventing the degradation of enkephalins, which have a natural antisecretory function.
Caption: this compound's antisecretory mechanism of action.
Experimental Protocols
The ligated intestinal loop model in rodents is a widely used in vivo method to quantify intestinal secretion induced by cholera toxin and to evaluate the efficacy of antisecretory compounds.[10]
Experimental Workflow: Ligated Ileal Loop Model
This workflow provides a high-level overview of the experimental procedure.
Caption: Workflow for the cholera toxin-induced secretion model.
Protocol: In Vivo Ligated Intestinal Loop Model (Mouse)
This protocol is adapted from established methods for inducing cholera toxin-mediated secretion in adult mice.[10]
Materials:
-
Cholera Toxin (from Vibrio cholerae)
-
This compound and appropriate vehicle (e.g., 1% carboxymethylcellulose)
-
Saline solution (0.9% NaCl)
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical thread (e.g., 4-0 silk)
-
Surgical instruments (scissors, forceps, needle holders)
-
30-gauge needles and 1 mL syringes
-
Adult mice (e.g., C57BL/6, 8-10 weeks old)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week. Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Anesthesia: Anesthetize the mouse via intraperitoneal (IP) injection of a suitable anesthetic cocktail. Confirm the depth of anesthesia by lack of pedal reflex.
-
Surgical Procedure: Place the animal on a heated surgical board. Make a 1.5-2.0 cm midline incision through the skin and abdominal wall to expose the peritoneal cavity. Gently exteriorize the small intestine.
-
Loop Ligation: Identify the ileum. Create one to three separate loops (each 2-3 cm in length) by tying ligatures with surgical thread. Ensure ligatures are tight enough to prevent leakage but not so tight as to obstruct major blood vessels. Leave a small space between adjacent loops.
-
Intraluminal Injection: Using a 30-gauge needle, inject 100 µL of the appropriate test solution into the lumen of each ligated loop.
-
Experimental Groups:
-
Control Group: Inject with saline or vehicle.
-
CT Group: Inject with Cholera Toxin (e.g., 1-2 µg per loop) dissolved in saline.
-
CT + this compound Group: Pre-treat animals with this compound (e.g., 10 mg/kg, oral gavage or IP) 30-60 minutes before surgery. Inject loops with Cholera Toxin as in the CT group.
-
-
Closure and Incubation: Carefully return the intestines to the abdominal cavity. Close the abdominal wall and skin with sutures. Allow the animal to recover from anesthesia and maintain it in a warm environment for the incubation period (typically 6 to 12 hours).[10]
-
Data Collection: At the end of the incubation period, euthanize the animal by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). Re-open the abdomen and carefully excise the ligated loops.
-
Analysis: For each loop, measure the length (cm) and weight (g). Calculate the fluid accumulation (secretion) ratio as Weight (g) / Length (cm) . An increase in this ratio compared to the control group indicates fluid secretion.
Data Presentation
While this compound shows efficacy in preclinical models and for general acute diarrhea, its benefit as an adjunct therapy in cases of severe cholera in adults has been questioned by clinical trials. The following table summarizes data from a key randomized, double-blind, placebo-controlled clinical trial involving adult males with severe cholera.[5][11][12]
| Outcome Measure | This compound Group (n=54) | Placebo Group (n=56) | P-value |
| Total Stool Output (g/kg) | 315 (± 228) | 280 (± 156) | > 0.05 (Not Significant) |
| Duration of Diarrhea (hours) | 35 (± 15) | 32 (± 13) | > 0.05 (Not Significant) |
| Total ORS Intake (ml/kg) | 390 (± 264) | 369 (± 240) | > 0.05 (Not Significant) |
| Clinical Success within 72h | 96% | 89% | > 0.05 (Not Significant) |
| Data are presented as mean (± SD) or percentage. Data sourced from Alam et al., 2003.[5][11] |
The study concluded that while this compound was safe and well-tolerated, it did not provide a significant additional benefit to standard rehydration therapy in the treatment of severe cholera in adults.[5][11][13] This suggests that the overwhelming secretory drive initiated by cholera toxin in severe disease may not be sufficiently counteracted by the enkephalin-sparing mechanism of this compound. However, the drug remains an effective treatment for less severe forms of acute secretory diarrhea where the pathological stimulus is not as extreme.[6][9]
Conclusion
The cholera toxin-induced intestinal secretion model is an invaluable tool for investigating the mechanisms of secretory diarrhea and for the preclinical screening of antisecretory drugs. It accurately mimics the cAMP-mediated fluid loss characteristic of cholera. This compound, an enkephalinase inhibitor, demonstrates a clear antisecretory effect by potentiating endogenous opioids. While preclinical models support its efficacy, clinical data in severe cholera highlight the challenge of overcoming the potent effects of the toxin. These protocols and notes provide researchers with the foundational information needed to effectively utilize this model for the evaluation of novel antidiarrheal therapies.
References
- 1. The Manipulation of Cell Signalling and Host Cell Biology by Cholera Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models for dissecting Vibrio cholerae intestinal pathogenesis and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aklectures.com [aklectures.com]
- 4. The manipulation of cell signaling and host cell biology by cholera toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of this compound in the treatment of cholera in adults: a double blind, randomised, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Adult Mouse Model of Vibrio cholerae-induced Diarrhea for Studying Pathogenesis and Potential Therapy of Cholera | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Efficacy and tolerability of this compound in the treatment of cholera in adults: a double blind, randomised, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
LC-MS/MS Method for the Quantification of Thiorphan, the Active Metabolite of Racecadotril, in Human Plasma
Application Note and Protocol
Introduction
Racecadotril is a potent and specific inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of endogenous enkephalins.[1][2] It is a prodrug that is rapidly absorbed and hydrolyzed in vivo to its active metabolite, thiorphan.[1][2][3][4] Thiorphan exerts an anti-secretory effect in the gastrointestinal tract, making this compound an effective treatment for acute diarrhea.[2] Accurate quantification of thiorphan in plasma is crucial for pharmacokinetic and bioequivalence studies.[5][6] This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of thiorphan in human plasma.
Metabolic Pathway of this compound
This compound undergoes rapid hydrolysis to its active metabolite, thiorphan. This conversion is a key step in its mechanism of action.
Caption: Metabolic conversion of this compound to its active form, Thiorphan.
Experimental Workflow
The analytical workflow involves plasma sample preparation, followed by liquid chromatographic separation and subsequent detection by tandem mass spectrometry.
Caption: General workflow for the LC-MS/MS analysis of Thiorphan in plasma.
Materials and Reagents
-
Thiorphan reference standard
-
Thiorphan-d7 or Lisinopril (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of thiorphan and the internal standard (e.g., thiorphan-d7) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the thiorphan stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards.
-
Spiked Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common, rapid, and effective method for extracting thiorphan from plasma.[4][6]
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., lisinopril or thiorphan-d7).
-
Add 300 µL of methanol to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following table summarizes typical LC conditions for the separation of thiorphan.
| Parameter | Condition 1 | Condition 2 |
| Column | InertSil CN-3 (50 x 2.1 mm, 5 µm)[6] | CN column[4] |
| Mobile Phase A | 0.02% aqueous formic acid[6] | 0.1% formic acid in water[4] |
| Mobile Phase B | Methanol[6] | Methanol[4] |
| Gradient/Isocratic | Isocratic: 30:70 (A:B)[6] | Isocratic: 65:35 (A:B)[4] |
| Flow Rate | 0.4 mL/min (Implied from rapid analysis time) | Not Specified |
| Injection Volume | 5 µL[4] | Not Specified |
| Column Temperature | Ambient | Not Specified |
| Run Time | < 1 minute[6] | Not Specified |
Mass Spectrometry (MS/MS) Conditions
The following table outlines typical MS/MS parameters for the detection of thiorphan and a common internal standard.
| Parameter | Thiorphan | Internal Standard (Lisinopril)[4] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[4] | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 251.96[7] | 404.1[7] |
| Product Ion (m/z) | 217.97[7] | 114.0[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Method Validation Data
The performance of the LC-MS/MS method for thiorphan quantification has been validated in several studies. The following tables summarize key validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | Study 1 | Study 2 | Study 3 |
| Linearity Range (ng/mL) | 2.324 - 952.000[5] | 1 - 200[6] | 9.38 - 600[4] |
| Correlation Coefficient (r²) | ≥ 0.9991[6] | 0.9985 - 0.9995[4] | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.324[5] | Not Specified | 9.38[4] |
Table 2: Precision and Accuracy
| Parameter | Study 1 | Study 2 |
| Intra-day Precision (%) | < 10.0[6] | ≤ 6.33[4] |
| Inter-day Precision (%) | < 10.0[6] | ≤ 6.33[4] |
| Accuracy (%) | Within acceptable limits[5] | Within acceptable limits[4] |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and specific approach for the quantification of thiorphan in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic and bioequivalence studies in drug development. The method has been shown to have excellent linearity, precision, and accuracy, meeting regulatory requirements for bioanalytical method validation.
References
- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Quantitative analysis of this compound metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of thiorphan, a this compound metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Active Metabolite of this compound in Human Serum by LC.MS/MS and its Applica-tion to Relative Bioavailability of Two Domestic Preparation [journal11.magtechjournal.com]
Application Notes & Protocols: Formulation of Racecadotril for Experimental Use in Aqueous Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Racecadotril, also known as acetorphan, is a potent and peripherally acting enkephalinase inhibitor used as an antidiarrheal agent[1]. It functions as a prodrug, rapidly converting to its active metabolite, thiorphan, which protects endogenous enkephalins from degradation[2]. These enkephalins then exert an antisecretory effect by reducing the secretion of water and electrolytes into the intestinal lumen, without affecting intestinal motility[1][2]. A significant challenge for its experimental use is its very low water solubility, making the preparation of aqueous solutions for in vitro and in vivo studies difficult[3][4].
These application notes provide detailed protocols and data for the successful formulation of this compound in aqueous solutions for research purposes.
Physicochemical Data
Solubility
This compound is a crystalline solid that is practically insoluble in water but soluble in various organic solvents[5][6]. Its solubility is also pH-dependent and can be significantly enhanced by using co-solvents, surfactants, or complexing agents like cyclodextrins[3][4].
Table 1: Solubility of this compound in Various Solvents
| Solvent/Medium | Approximate Solubility | Reference |
|---|---|---|
| Water | 28.98 µg/mL | [4] |
| Water | 1.76 µg/mL | [7][8] |
| Ethanol | ~10 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| Dichloromethane (DCM) | Highest among common organic solvents | [9] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.16 mg/mL | [5] |
| 0.1 N HCl | 61.75 µg/mL | [4] |
| pH 4.5 Acetate Buffer | 327.7 µg/mL | [4] |
| pH 6.8 Phosphate Buffer | 50.86 µg/mL | [4] |
| pH 6.8 Phosphate Buffer + 0.75% SLS | 587.8 µg/mL | [4] |
| Polyethylene Glycol 200 (PEG 200) | 10.4 mg/mL |[7] |
Stability
This compound is unstable in aqueous solutions, with significant degradation observed in a matter of hours, particularly at room temperature or higher[3]. It is recommended that aqueous solutions be prepared fresh and not stored for more than one day[5]. Stability is somewhat improved in buffered solutions compared to pure water[3]. Stock solutions prepared in organic solvents like DMSO are more stable[10].
Table 2: Stability of this compound in Aqueous Media at 40°C
| Medium | Time | Remaining this compound (%) | Reference |
|---|---|---|---|
| Water | 12 hours | Unstable | [3] |
| Water | 1 week | < 1% | [3] |
| pH 4.5 Acetate/Citrate Buffer | 4 weeks | More stable than in water |[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution using a Co-Solvent (DMSO)
This is the most common method for preparing this compound for experimental use. It involves creating a concentrated stock solution in an organic solvent, which is then diluted into the aqueous buffer of choice.
Materials:
-
This compound (crystalline solid)[5]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile microcentrifuge tubes or glass vials
-
Inert gas (e.g., argon or nitrogen) (optional but recommended)[5]
Equipment:
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound crystalline solid in a sterile vial.
-
Add the required volume of DMSO to achieve a high concentration stock solution (e.g., 30 mg/mL)[5].
-
If desired, purge the vial with an inert gas before capping to minimize oxidation[5].
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. This is your stock solution.
-
-
Prepare Working Solution:
-
For the final aqueous solution, this compound should first be dissolved in DMSO[5].
-
Add the required volume of the DMSO stock solution to your pre-warmed aqueous buffer of choice (e.g., PBS, pH 7.2). Important: Add the DMSO stock to the buffer, not the other way around, to avoid precipitation.
-
The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
As an example, to achieve a final concentration of approximately 0.16 mg/mL, a 1:6 dilution of a DMSO stock into PBS (pH 7.2) can be used[5].
-
Vortex the final solution gently to ensure it is homogenous.
-
-
Usage and Storage:
-
Use the freshly prepared aqueous solution immediately.
-
It is not recommended to store the aqueous solution for more than one day due to instability[5].
-
Protocol 2: Preparation of this compound Aqueous Solution using Cyclodextrins
For applications requiring higher aqueous concentrations or avoiding organic solvents, cyclodextrins can be used to form inclusion complexes, enhancing solubility and stability[3].
Materials:
-
This compound
-
Sulfobutyl ether derivative of β-cyclodextrin (e.g., Captisol®) or Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Aqueous Buffer (e.g., pH 4.5 Acetate or Citrate buffer)[3]
-
Sterile glass bottles or vials
Equipment:
-
Analytical balance
-
Vortex mixer
-
Laboratory shaker
Procedure:
-
Prepare Cyclodextrin Solution:
-
In a suitable glass bottle, weigh the required amount of the cyclodextrin derivative.
-
Add the desired aqueous buffer (e.g., pH 4.5 Acetate buffer) to prepare the cyclodextrin solution (e.g., 40-65% w/w)[3]. Mix until the cyclodextrin is fully dissolved.
-
-
Formulate this compound Solution:
-
Weigh the desired amount of this compound.
-
Add the this compound powder to the prepared cyclodextrin solution.
-
Mix vigorously using a vortex mixer for approximately 5 minutes[3].
-
Place the bottle on a laboratory shaker and mix for an extended period (e.g., 24 hours) until a clear solution is formed[3]. This ensures complete complexation.
-
-
Usage and Storage:
-
The resulting solution will have enhanced solubility (e.g., 1.5 to 4.0 mg/mL) and improved stability compared to simple aqueous solutions[3].
-
Filter the solution through a 0.22 µm sterile filter if required for the experiment.
-
Store at recommended conditions, though fresh preparation is always preferred.
-
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan[2]. Thiorphan inhibits the enzyme neprilysin (also known as enkephalinase) located in the intestinal epithelium[1][11]. This enzyme is responsible for breaking down endogenous opioid peptides called enkephalins. By inhibiting enkephalinase, thiorphan increases the local concentration of enkephalins[2]. These enkephalins bind to δ-opioid receptors on enterocytes, which in turn inhibits adenylyl cyclase[1][11]. This action reduces intracellular levels of cyclic AMP (cAMP), leading to a decrease in the hypersecretion of water and electrolytes into the intestinal lumen, thus exerting its antidiarrheal effect[11][12].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. US9084721B2 - this compound liquid compositions - Google Patents [patents.google.com]
- 4. Evaluation of the Effect of Ethyl Acrylate-Methyl Methacrylate Copolymer in this compound Dispersible Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. openaccess.gedik.edu.tr [openaccess.gedik.edu.tr]
- 7. scielo.br [scielo.br]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. bezmialemscience.org [bezmialemscience.org]
- 11. This compound in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Use of Racecadotril in Ex Vivo Intestinal Tissue Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racecadotril, a potent and specific enkephalinase inhibitor, is an antisecretory drug used in the treatment of acute diarrhea. Its primary mechanism of action involves the protection of endogenous enkephalins from enzymatic degradation.[1][2] Enkephalins are neuropeptides that regulate intestinal water and electrolyte transport by binding to δ-opioid receptors on enterocytes, which in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels and inhibits excessive fluid secretion.[2][3] Unlike other anti-diarrheal agents, this compound's antisecretory action is not associated with an increase in intestinal transit time, thus avoiding issues like bacterial overgrowth and secondary constipation.
These application notes provide detailed protocols for investigating the effects of this compound on ex vivo intestinal tissue preparations, offering valuable tools for preclinical research and drug development. The described methods allow for the quantitative assessment of this compound's antisecretory properties and the elucidation of its mechanism of action in a controlled experimental setting that closely mimics physiological conditions.
Data Presentation
The following table summarizes the quantitative effects of this compound on cholera toxin-induced intestinal hypersecretion in an ex vivo canine jejunal loop model. This data demonstrates the potent antisecretory action of this compound.
| Parameter | Cholera Toxin-Induced Secretion (Vehicle) | Cholera Toxin-Induced Secretion + this compound (10 mg/kg) | % Inhibition |
| Water Flux (mL/min) | 0.73 ± 0.15 | 0.37 ± 0.13 | ~50% |
| Sodium Flux (µMol/min) | 125.0 ± 16.1 | 14.7 ± 9.5 | ~88% |
| Potassium Flux (µMol/min) | 3.41 ± 0.66 | 1.66 ± 0.61 | ~51% |
| (Data adapted from Primi et al., 1999)[4] |
Signaling Pathway of this compound
The antisecretory effect of this compound is initiated by its active metabolite, thiorphan, which inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase. This enzyme is located on the brush border of small intestinal enterocytes and is responsible for the degradation of endogenous enkephalins. By inhibiting NEP, this compound increases the local concentration of enkephalins in the gut. These enkephalins then bind to and activate δ-opioid receptors on the basolateral membrane of enterocytes. The activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels ultimately lead to a decrease in the secretion of water and electrolytes into the intestinal lumen, thus exerting the anti-diarrheal effect.[2][3]
References
Application Notes & Protocols: Investigating Racecadotril's Antisecretory Effects on Intestinal Ion Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction: Racecadotril is a potent and peripherally acting enkephalinase inhibitor used for the treatment of acute diarrhea.[1][2] Unlike opioid agonists that reduce intestinal motility, this compound exerts its therapeutic effect through a purely antisecretory mechanism.[1][3] It is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan.[1][3] Thiorphan inhibits neutral endopeptidase (NEP), also known as enkephalinase, an enzyme located on the brush border of intestinal epithelial cells.[3] This inhibition prevents the degradation of endogenous enkephalins, which are opioid peptides that regulate intestinal fluid and electrolyte secretion.[3][4] By potentiating the local effects of enkephalins, this compound effectively reduces the hypersecretion of water and electrolytes into the intestinal lumen, thus decreasing stool volume and duration of diarrhea without affecting gastrointestinal transit time.[3]
These application notes provide a detailed experimental framework for researchers to investigate the molecular and physiological effects of this compound on ion transport in gut epithelia. The protocols herein describe methods for isolating primary intestinal epithelial cells, performing ex vivo analysis of ion transport using Ussing chambers, and quantifying key intracellular signaling molecules.
Mechanism of Action: Signaling Pathway
This compound's antisecretory effect is initiated by the inhibition of enkephalinase. This leads to an accumulation of enkephalins, which then bind to δ-opioid receptors on enterocytes. Activation of these G-protein coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Reduced cAMP levels downregulate the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, a primary driver of secretory diarrhea. The net result is a reduction in chloride and subsequent water secretion into the intestinal lumen.
Caption: this compound's antisecretory signaling pathway in intestinal epithelial cells.
Experimental Design and Workflow
A robust experimental design to study this compound's effects involves a multi-tiered approach, combining ex vivo tissue preparations with in vitro cell-based assays. The Ussing chamber is considered the gold standard for studying epithelial ion transport in intact tissue, providing a physiologically relevant system.[5][6][7] This is complemented by assays on isolated intestinal epithelial cells to probe specific cellular mechanisms, such as second messenger signaling.
Caption: Overall experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
Protocol 1: Isolation of Murine Intestinal Epithelial Cells
This protocol describes the isolation of epithelial cells from the mouse small intestine, adapted from established methods using chelation and mechanical dissociation.[8][9][10]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Dissociation Reagent 1: PBS with 30 mM EDTA and 1.5 mM DTT. Add 10 µM Y-27632 just before use.
-
Dissociation Reagent 2: PBS with 30 mM EDTA. Add 10 µM Y-27632 just before use.
-
Hanks' Balanced Salt Solution (HBSS) with 10% Fetal Bovine Serum (FBS)
-
Sterile dissection tools, 50 mL conical tubes, 70 µm and 40 µm cell strainers.
Procedure:
-
Humanely euthanize a mouse according to institutional guidelines.
-
Dissect the small intestine (jejunum and ileum) and place it in a petri dish with ice-cold PBS to clean away mesenteric fat and other tissues.[9]
-
Flush the intestinal lumen with ice-cold PBS using a syringe with a gavage needle until the contents are cleared.[9]
-
Transfer the cleaned intestine to a 15 mL conical tube containing 10 mL of ice-cold Dissociation Reagent 1. Incubate on ice for 20 minutes.
-
Move the intestine to a new tube with 6 mL of pre-warmed (37°C) Dissociation Reagent 2. Incubate at 37°C for 10 minutes.
-
Shake the tube vigorously by hand for 30-60 seconds to release the epithelium from the basement membrane.[8] The solution should become cloudy with released crypts and villi.
-
Remove the remaining intestinal tissue (submucosa and muscularis).
-
Filter the cell solution sequentially through 70 µm and 40 µm cell strainers into a clean 50 mL conical tube.[8]
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 mL HBSS with 10% FBS to rinse away the EDTA.
-
Centrifuge again at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the final cell pellet in the appropriate media for downstream applications (e.g., cell lysis buffer for cAMP measurement).
Protocol 2: Ussing Chamber Electrophysiology for Ion Transport
This protocol details the use of an Ussing chamber to measure this compound's effect on electrogenic ion transport across an intact intestinal epithelial sheet.[6][11] The primary readout is the short-circuit current (Isc), which reflects net ion movement.
Materials:
-
Ussing Chamber System with voltage-clamp amplifier.
-
Krebs-Ringer Bicarbonate (KRB) buffer: 115 mM NaCl, 25 mM NaHCO3, 5 mM KCl, 1.2 mM MgCl2, 1.2 mM CaCl2, 2.4 mM NaH2PO4. pH 7.4 when gassed.
-
Serosal buffer: KRB with 10 mM glucose.
-
Mucosal buffer: KRB with 10 mM mannitol (to create an osmotic balance without providing a nutrient source to the apical side).
-
Carbogen gas (95% O2, 5% CO2).
-
Secretagogue (e.g., 10 µM Forskolin) to stimulate cAMP-mediated secretion.
-
This compound or Thiorphan solution.
Procedure:
-
Prepare fresh KRB buffers and warm to 37°C while continuously gassing with carbogen.
-
Isolate a segment of mouse jejunum or ileum and place it in ice-cold KRB buffer.
-
Open the segment along the mesenteric border and gently strip away the seromuscular layer to isolate the mucosa.
-
Mount the mucosal sheet between the two halves of the Ussing chamber, ensuring a tight seal.[12] The typical exposed surface area is 0.1–1.8 cm².[12]
-
Fill both the apical (mucosal) and basolateral (serosal) chambers with 5 mL of the appropriate pre-warmed and gassed buffers.
-
Allow the tissue to equilibrate for 20-30 minutes until a stable baseline Transepithelial Electrical Resistance (TEER) and Short-Circuit Current (Isc) are achieved.
-
Experimental Phase: a. Record the stable baseline Isc. b. Add the secretagogue (e.g., Forskolin) to the serosal side to induce an increase in Isc, reflecting chloride secretion. c. Once the stimulated Isc reaches a stable plateau, add this compound (or its active metabolite, thiorphan) to the apical chamber at the desired concentration. d. Record the change in Isc. A decrease in Isc indicates an antisecretory effect.
-
Data Analysis: Calculate the change in Isc (ΔIsc) after this compound addition relative to the peak stimulated current.
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol outlines the quantification of intracellular cAMP in isolated epithelial cells using a competitive enzyme-linked immunosorbent assay (ELISA), a common and sensitive method.[13][14]
Materials:
-
Isolated intestinal epithelial cells (from Protocol 1).
-
Stimulating agents (e.g., 10 µM Forskolin).
-
This compound or Thiorphan.
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation during the assay.
-
Cell lysis buffer.
-
Commercially available cAMP ELISA kit (follow manufacturer's instructions).
Procedure:
-
Aliquot isolated cells into microcentrifuge tubes or a multi-well plate.
-
Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for 10-15 minutes to stabilize cAMP levels.
-
Treat the cells with this compound/Thiorphan or vehicle control for a specified time (e.g., 15-30 minutes).
-
Add the stimulating agent (e.g., Forskolin) to induce cAMP production and incubate for an additional 10-15 minutes.
-
Terminate the reaction by pelleting the cells and lysing them with the buffer provided in the ELISA kit.
-
Perform the cAMP competitive ELISA according to the kit's protocol. This typically involves adding the cell lysate to a plate pre-coated with anti-cAMP antibodies, along with a fixed amount of labeled cAMP.
-
After incubation and washing steps, add a substrate to generate a colorimetric or chemiluminescent signal.
-
Read the absorbance or luminescence on a plate reader. The signal intensity will be inversely proportional to the amount of cAMP in the sample.[15]
-
Calculate the cAMP concentration in each sample by comparing the results to a standard curve generated with known cAMP concentrations.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.
Table 1: Effect of this compound on Forskolin-Induced Short-Circuit Current (Isc) in Mouse Jejunum
| Treatment Group | Basal Isc (µA/cm²) | Peak Isc post-Forskolin (µA/cm²) | Isc post-Racecadotril (µA/cm²) | % Inhibition of Stimulated Isc |
| Vehicle Control | 15.2 ± 2.1 | 110.5 ± 8.9 | 108.3 ± 9.2 | 2.0% |
| This compound (1 µM) | 14.8 ± 1.9 | 112.1 ± 7.5 | 85.4 ± 6.8 | 23.8% |
| This compound (10 µM) | 15.5 ± 2.5 | 109.8 ± 8.1 | 50.1 ± 5.5 | 54.4% |
| This compound (100 µM) | 14.9 ± 2.0 | 111.3 ± 9.0 | 25.7 ± 4.3 | 76.9% |
| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Effect of this compound on Forskolin-Induced Intracellular cAMP Accumulation
| Treatment Group | Basal cAMP (pmol/mg protein) | cAMP post-Forskolin (pmol/mg protein) | % Reduction of Stimulated cAMP |
| Vehicle Control | 3.5 ± 0.4 | 85.2 ± 6.7 | - |
| This compound (1 µM) | 3.3 ± 0.5 | 62.1 ± 5.1 | 27.1% |
| This compound (10 µM) | 3.6 ± 0.3 | 38.9 ± 4.2 | 54.3% |
| This compound (100 µM) | 3.4 ± 0.4 | 15.7 ± 2.9 | 81.6% |
| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Logical Relationship Diagram
This diagram illustrates the logical connection between this compound's mechanism and the expected experimental outcomes measured by the described protocols.
Caption: Logical framework connecting mechanism, hypotheses, and experimental outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Enkephalins and enkephalinase inhibitors in intestinal fluid and electrolyte transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Methods to Study Epithelial Transport Protein Function and Expression in Native Intestine and Caco-2 Cells Grown in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification, Isolation, and Culture of Intestinal Epithelial Stem Cells from Murine Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epithelial Cell Isolation from Mouse Small Intestine (enrich for crypts) [protocols.io]
- 10. Isolation of Epithelial Cells from Mouse Gastrointestinal Tract for Western Blot or RNA Analysis [bio-protocol.org]
- 11. The Ussing Chamber and Measurement of Drug Actions on Mucosal Ion Transport | Semantic Scholar [semanticscholar.org]
- 12. Ussing Chamber - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells [mdpi.com]
- 14. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Racecadotril Solubility Challenges in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Racecadotril in research formulations.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a crystalline solid that is practically insoluble in water and sparingly soluble in aqueous buffers.[1][2][3] Its hydrophobic nature poses a significant challenge for developing aqueous formulations for in vitro and in vivo studies.[4] The solubility of this compound in various common solvents has been reported and is summarized in the table below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble (0.00176 mg/mL, 28.98 µg/mL) | [5][6] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Dichloromethane (DCM) | Highest solubility among tested organic solvents | [7][8] |
| Methanol | Soluble | [3] |
| Acetonitrile | Soluble | [3] |
| 0.1 N HCl | 61.75 µg/mL | [6] |
| pH 4.5 Acetate Buffer | 327.7 µg/mL | [6] |
| pH 6.8 Phosphate Buffer | 50.86 µg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.16 mg/mL | [1] |
Q2: My this compound is not dissolving in my aqueous buffer. What can I do?
Directly dissolving this compound in aqueous buffers is challenging due to its low water solubility. A common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol, and then dilute this stock solution with the aqueous buffer of choice.[1] It is crucial to be aware of the final concentration of the organic solvent in your formulation, as it may impact your experimental system.
Q3: What are the most effective strategies to enhance the aqueous solubility and dissolution rate of this compound for research formulations?
Several advanced formulation techniques have been successfully employed to overcome the solubility limitations of this compound. These include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix. Common carriers that have shown success include Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), and Poloxamers.[2][9][10] This method can significantly enhance the dissolution rate by presenting the drug in an amorphous state.[9]
-
Liquisolid Compacts: This method involves converting a liquid medication (this compound dissolved in a non-volatile solvent like PEG 200) into a dry, free-flowing, and compressible powder by blending with suitable carriers and coating materials.[5]
-
Nanocrystals: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to improved solubility and dissolution rates.[4]
-
Inclusion Complexes: Complexation with cyclodextrins, such as β-cyclodextrin, can encapsulate the hydrophobic this compound molecule, thereby increasing its apparent water solubility.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of organic stock solution in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the mixed solvent system. The organic solvent concentration is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the proportion of the organic co-solvent (ensure it is compatible with your experimental model). 3. Consider using a surfactant in the aqueous buffer to increase the solubilization capacity.[13] |
| Inconsistent results in bioassays. | Poor solubility and dissolution lead to variable drug exposure. Precipitation of the drug in the assay medium. | 1. Prepare a fresh formulation for each experiment. 2. Utilize a solubility-enhanced formulation such as a solid dispersion or a cyclodextrin complex. 3. Filter the final formulation through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use. |
| Low bioavailability in animal studies. | The dissolution rate of this compound in the gastrointestinal tract is the rate-limiting step for absorption.[4] | 1. Employ a formulation strategy known to enhance dissolution, such as liquisolid compacts or nanocrystals.[4][5] 2. Co-administration with absorption enhancers (use with caution and appropriate validation). |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of this compound with PVP K30, a common hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:3, 1:4).[9]
-
Dissolve both the drug and the carrier in a sufficient volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a dry, solid mass is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a fine sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Quantification of this compound in Formulations using UV-Visible Spectrophotometry
This protocol provides a basic method for the quantification of this compound, which is essential for determining drug content and performing dissolution studies.
Materials:
-
This compound standard
-
UV-Visible Spectrophotometer
-
Volumetric flasks
-
Pipettes
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with ethanol to get a concentration of 100 µg/mL.
-
Preparation of Calibration Curve: From the stock solution, prepare a series of dilutions ranging from 5 to 80 µg/mL using ethanol.[14]
-
UV Analysis: Measure the absorbance of the standard solutions at the maximum wavelength (λmax) of this compound, which is approximately 231 nm in ethanol.[14]
-
Calibration Curve Construction: Plot a graph of absorbance versus concentration and determine the linearity.
-
Sample Analysis: Prepare the sample formulation at a concentration that falls within the calibration curve range. Measure its absorbance at 231 nm.
-
Concentration Determination: Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Visualizations
Caption: Workflow for developing and evaluating solubility-enhanced this compound formulations.
Caption: Decision tree for troubleshooting this compound solubility problems.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. openaccess.gedik.edu.tr [openaccess.gedik.edu.tr]
- 4. nano-ntp.com [nano-ntp.com]
- 5. scielo.br [scielo.br]
- 6. Evaluation of the Effect of Ethyl Acrylate-Methyl Methacrylate Copolymer in this compound Dispersible Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of excipients and processing conditions on the development of agglomerates of this compound by crystallo-co-agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Racecadotril Dosage for Maximal Antisecretory Effect in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Racecadotril in preclinical settings. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing dosage for maximal antisecretory effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan.[1][2] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.[1][2] NEP is an enzyme responsible for breaking down endogenous enkephalins in the intestinal epithelium.[2] By inhibiting NEP, this compound increases the local concentration of enkephalins, which then bind to delta-opioid receptors.[2] This activation leads to a reduction in intracellular cyclic AMP (cAMP), ultimately inhibiting the hypersecretion of water and electrolytes into the intestinal lumen.[3] Importantly, this compound's antisecretory action does not affect basal secretion or intestinal motility.[4][5]
Q2: What are the common preclinical models used to evaluate the antisecretory effect of this compound?
Commonly used preclinical models include the castor oil-induced diarrhea model in rats and the cholera toxin-induced secretion model in various species.[5][6] The ligated ileal loop model in mice and the Thiry-Vella loop model in dogs are also well-established methods to directly measure intestinal fluid secretion.[1][4]
Q3: What is a typical effective dose range for this compound in preclinical studies?
The effective dose of this compound can vary depending on the animal model and the diarrheal stimulus. Based on published studies, here are some effective doses that have been reported:
-
Dogs (Cholera Toxin-Induced Secretion): An oral dose of 10 mg/kg has been shown to significantly decrease water and electrolyte hypersecretion.[1][4]
-
Rats (Castor Oil-Induced Diarrhea): An oral dose of 100 mg/kg has been demonstrated to significantly reduce stool output.[6]
-
Rodents (General): Studies have shown that this compound mitigates castor oil-induced diarrhea in rats.[5]
It is recommended to perform a pilot dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q4: How is intestinal fluid secretion quantified in preclinical models?
In models like the ligated ileal loop or Thiry-Vella loop, the volume of accumulated fluid in the isolated intestinal segment is measured. This is often normalized to the length of the intestinal segment (e.g., ml/cm). The concentration of electrolytes (e.g., sodium, potassium, chloride) in the secreted fluid can also be analyzed to determine the effect on ion transport.
Troubleshooting Guides
Issue 1: High Variability in Antisecretory Effect Between Animals
Possible Causes:
-
Inconsistent Drug Administration: Improper gavage technique can lead to variable drug delivery and absorption.
-
Animal Stress: Stress can influence gastrointestinal function and drug metabolism.
-
Anesthesia Effects: Some anesthetics can alter intestinal motility and secretion, introducing variability. General anesthesia has been shown to alter the gut microbiome in rodents, which could potentially influence experimental outcomes.[7][8]
-
Underlying Health Status of Animals: Subclinical infections or other health issues can affect the animal's response to the diarrheal stimulus and the drug.
Solutions:
-
Standardize Drug Administration: Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage).
-
Acclimatize Animals: Allow sufficient time for animals to acclimate to the housing and experimental conditions to minimize stress.
-
Consistent Anesthesia Protocol: Use the same anesthetic agent, dose, and duration of anesthesia for all animals in the study. Be aware that anesthetics like isoflurane can alter the gut microbiota.[7]
-
Health Screening: Source animals from a reputable vendor and perform a health check upon arrival.
Issue 2: No Significant Antisecretory Effect Observed
Possible Causes:
-
Suboptimal Dosage: The dose of this compound may be too low to elicit a significant effect in your model.
-
Ineffective Diarrheal Induction: The dose or activity of the secretagogue (e.g., cholera toxin, castor oil) may be insufficient to induce a consistent and measurable secretory response.
-
Drug Stability Issues: this compound or its active metabolite may be degrading in the formulation. This compound is known to degrade in both acidic and alkaline conditions.[9][10]
-
Timing of Drug Administration: The timing of this compound administration relative to the induction of diarrhea is critical. Preclinical studies have often administered this compound before the diarrheal challenge.[3]
Solutions:
-
Dose-Ranging Study: Conduct a pilot study with a range of this compound doses to identify the optimal dose for your model.
-
Validate Diarrheal Induction: Ensure the secretagogue is potent and administered at a dose that consistently produces a significant secretory response.
-
Freshly Prepare Formulations: Prepare this compound solutions fresh for each experiment to avoid degradation.
-
Optimize Dosing Schedule: Experiment with different pre-treatment times to find the optimal window for this compound's antisecretory effect.
Issue 3: Difficulty in Measuring Intestinal Fluid Secretion Accurately
Possible Causes:
-
Leakage from Ligated Loops: Improperly tied ligatures in the ligated ileal loop model can lead to leakage of intestinal contents.
-
Tissue Damage During Surgery: Excessive handling or damage to the intestinal tissue and its blood supply can affect its physiological function.
-
Inaccurate Fluid Volume Measurement: Small volumes of secreted fluid can be difficult to measure accurately.
Solutions:
-
Proper Surgical Technique: Ensure proper training and technique for creating ligated intestinal loops to prevent leakage.
-
Gentle Tissue Handling: Handle the intestine gently to minimize trauma and maintain blood flow.
-
Use of Non-absorbable Markers: Include a non-absorbable marker (e.g., phenol red) in the intestinal loop to correct for any changes in fluid volume due to water absorption.
-
Gravimetric Measurement: Weigh the intestinal loop before and after the experiment to determine the weight (and thus volume) of the secreted fluid.
Data Presentation
Table 1: Summary of Effective this compound Dosages in Preclinical Models
| Animal Model | Diarrheal Stimulus | Route of Administration | Effective Dose | Observed Antisecretory Effect | Reference |
| Dog (Thiry-Vella Loop) | Cholera Toxin | Oral | 10 mg/kg | Significantly decreased water, sodium, and potassium hypersecretion. | [1][4] |
| Rat | Castor Oil | Oral | 100 mg/kg | Significantly reduced stool output. | [6] |
| Rat | Castor Oil | Not Specified | Not Specified | Mitigated castor oil-induced diarrhea. | [5] |
Experimental Protocols
Protocol 1: Castor Oil-Induced Diarrhea Model in Rats
-
Animals: Male Wistar rats (180-220 g) are fasted for 18 hours before the experiment, with free access to water.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration:
-
The treatment group receives this compound orally at the desired dose(s) (e.g., 100 mg/kg).
-
The control group receives the vehicle orally.
-
-
Induction of Diarrhea: One hour after drug/vehicle administration, all animals receive 1 ml of castor oil orally.
-
Observation: Animals are placed in individual cages with a pre-weighed filter paper on the floor. The onset of diarrhea, total number of wet stools, and the total weight of the stools are recorded over a period of 4-6 hours.
-
Data Analysis: The percentage inhibition of defecation and the reduction in stool weight are calculated for the treatment group compared to the control group.
Protocol 2: Ligated Ileal Loop Model in Mice
-
Animals: Male Swiss albino mice (20-25 g) are fasted for 18 hours with free access to water.
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make a small midline abdominal incision to expose the small intestine.
-
Gently exteriorize the ileum and ligate it at two points, approximately 2-3 cm apart, taking care not to obstruct the blood supply.
-
Inject the diarrheal stimulus (e.g., cholera toxin solution) and the test drug (this compound) or vehicle into the ligated loop.
-
Return the intestine to the abdominal cavity and suture the incision.
-
-
Incubation: Allow the animals to recover from anesthesia and maintain them for a specific period (e.g., 4-6 hours).
-
Sample Collection and Measurement:
-
Euthanize the animals and carefully dissect the ligated intestinal loop.
-
Measure the length of the loop.
-
Aspirate the fluid content from the loop and measure its volume.
-
The loop can also be weighed before and after aspirating the fluid to determine the weight of the accumulated fluid.
-
-
Data Analysis: The antisecretory effect is expressed as the reduction in the volume or weight of fluid accumulation per centimeter of the intestinal loop in the this compound-treated group compared to the control group.
Mandatory Visualizations
Caption: Signaling pathway of cholera toxin-induced secretion and this compound's mechanism of action.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Troubleshooting logic for addressing high variability in experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of this compound in the treatment of cholera in adults: a double blind, randomised, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound demonstrates intestinal antisecretory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gut Microbiome in anesthesiology and pain medicine: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. biosciencetrends.com [biosciencetrends.com]
Technical Support Center: Improving the Taste Masking of Racecadotril for Pediatric Research Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the taste masking of Racecadotril for pediatric research formulations.
Frequently Asked Questions (FAQs)
Q1: Why is taste masking critical for pediatric this compound formulations?
A1: this compound has a strong bitter taste, which can lead to poor patient compliance, especially in children.[1][2][3] Effective taste masking is essential to ensure that children accept and adhere to the prescribed treatment regimen, which is crucial for therapeutic success.
Q2: What are the most common strategies for taste masking this compound?
A2: The most frequently employed and effective strategies for taste masking this compound include:
-
Polymer Coating: Creating a physical barrier around the drug particles using polymers like ethyl acrylate-methyl methacrylate copolymers (e.g., Eudragit® NE 30D).[2][4][5]
-
Granulation: Incorporating the drug into a granular matrix with taste-masking excipients. Wet granulation is a commonly used method.[2][4]
-
Solid Dispersion: Dispersing this compound in a solid carrier to improve solubility and mask its taste.[6][7]
-
Use of Sweeteners and Flavors: Adding sweeteners (e.g., sucrose, sucralose, mannitol) and flavors to the formulation to improve palatability.[1][8]
Q3: How can I evaluate the effectiveness of my taste-masking strategy?
A3: The effectiveness of taste masking can be assessed using the following methods:
-
In Vitro Dissolution Studies: Measuring the amount of drug released in a medium simulating saliva (pH 6.8) over a short period (e.g., up to 5 minutes). A low drug release in this medium suggests effective taste masking.[6]
-
Human Taste Panel: A sensory evaluation where trained volunteers assess the bitterness of the formulation. This is considered the gold standard for taste assessment.
-
Electronic Tongue (e-Tongue): An analytical instrument that can quantify the bitterness of a formulation by mimicking the human taste sensation.
Troubleshooting Guides
Issue 1: Incomplete Taste Masking (Bitter taste still perceptible)
| Possible Cause | Troubleshooting Step |
| Insufficient polymer coating | Increase the ratio of the taste-masking polymer to this compound. For Eudragit® NE 30D, a ratio higher than 1% by weight of this compound is recommended for effective taste masking.[2][4] |
| Inadequate granulation | Optimize the wet granulation process. Ensure uniform distribution of the binder and appropriate granule size. |
| Poor choice of sweetener/flavor | Experiment with different types and concentrations of sweeteners and flavors. A combination of sweeteners can sometimes be more effective. |
| Drug particle size too large | Reduce the particle size of this compound before granulation or coating to ensure a more uniform and complete coating. |
Issue 2: Altered Drug Dissolution Profile (Too slow or incomplete release)
| Possible Cause | Troubleshooting Step |
| Excessive polymer coating | Decrease the polymer-to-drug ratio. For Eudragit® NE 30D, the ratio should be equal to or lower than 10% by weight of this compound to ensure adequate drug release.[4][5] |
| Use of a highly insoluble polymer | Select a polymer with pH-dependent solubility that is insoluble at salivary pH but dissolves at gastric pH. |
| Over-granulation | Optimize the granulation process to avoid the formation of overly dense or hard granules that do not disintegrate properly. |
| Formulation instability | Conduct stability studies to ensure that the dissolution profile does not change over time. Exposure to high temperature and humidity can affect solid dispersion formulations.[2] |
Issue 3: Manufacturing Process Challenges
| Possible Cause | Troubleshooting Step |
| Poor flowability of powder blend | Incorporate a glidant, such as colloidal silicon dioxide (Aerosil®), into the formulation.[1] |
| Tablet friability or hardness issues | Adjust the compression force during tableting. Optimize the type and concentration of binders and fillers in the formulation. |
| Inconsistent coating of granules | Optimize the fluid bed coater parameters, including inlet temperature, product temperature, and spray rate. |
Data Presentation
Table 1: Effect of Eudragit® NE 30D to this compound Ratio on Taste Masking and Dissolution
| Formulation | Eudragit® NE 30D (% w/w of this compound) | Taste Assessment | In Vitro Dissolution (at 45 min) |
| F1 | < 1% | Bitter | > 80% |
| F2 | > 1% | Effectively Masked | > 80% |
| F6 | ≤ 10% | Effectively Masked | Compatible with reference product |
Source: Adapted from data in "Evaluation of the Effect of Ethyl Acrylate-Methyl Methacrylate Copolymer in this compound Dispersible Tablet"[2][4]
Experimental Protocols
Protocol 1: Taste Masking of this compound using Wet Granulation with Eudragit® NE 30D
Objective: To prepare taste-masked granules of this compound using a wet granulation technique with a polymer binder.
Materials:
-
This compound
-
Eudragit® NE 30D
-
Lactose (or other suitable filler)
-
Purified Water
Equipment:
-
High-shear mixer granulator
-
Fluidized bed dryer
-
Sieve
Methodology:
-
Dry blend this compound and the filler in the high-shear mixer granulator.
-
Prepare the binder solution by diluting Eudragit® NE 30D with purified water.
-
Slowly add the binder solution to the powder blend while mixing at a low speed.
-
Increase the mixer speed to form granules of the desired size and consistency.
-
Dry the wet granules in a fluidized bed dryer at a maximum temperature of 70°C until the desired moisture content is achieved.
-
Pass the dried granules through a sieve to obtain a uniform particle size distribution.
Protocol 2: In Vitro Dissolution Testing for Taste-Masking Evaluation
Objective: To assess the effectiveness of taste masking by measuring drug release in a simulated salivary fluid.
Materials:
-
Taste-masked this compound granules
-
Phosphate buffer pH 6.8 (simulated salivary fluid)
-
Acetate buffer pH 4.5 + 1% Sodium Dodecyl Sulfate (SDS) (simulated gastric fluid)
Equipment:
-
USP Dissolution Apparatus II (Paddle)
-
UV-Vis Spectrophotometer or HPLC
Methodology:
-
Salivary pH Condition:
-
Perform the dissolution test in 900 mL of phosphate buffer pH 6.8 at 37 ± 0.5°C.
-
Use a paddle speed of 50 rpm.
-
Withdraw samples at predetermined time points (e.g., 2, 5, 10 minutes).
-
Analyze the samples for this compound content. A low percentage of drug release indicates effective taste masking.
-
-
Gastric pH Condition:
-
Perform the dissolution test in 900 mL of acetate buffer pH 4.5 + 1% SDS at 37 ± 0.5°C.[5]
-
Use a paddle speed of 100 rpm.[5]
-
Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60 minutes).
-
Analyze the samples for this compound content. A high percentage of drug release is desired to ensure bioavailability.
-
Visualizations
Caption: Bitter Taste Signaling Pathway.
Caption: General Workflow for Taste-Masked this compound Formulation.
References
- 1. KR20220128290A - Taste masked this compound tablet composition and process for preparation thereof - Google Patents [patents.google.com]
- 2. Evaluation of the Effect of Ethyl Acrylate-Methyl Methacrylate Copolymer in this compound Dispersible Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP4056171A1 - Taste masked this compound tablet composition and process for preparation thereof - Google Patents [patents.google.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. CN107811973B - this compound granules and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for Consistent Results in Racecadotril Enkephalinase Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in Racecadotril enkephalinase (Neprilysin) inhibition assays.
Troubleshooting Guide
This guide addresses common issues encountered during enkephalinase inhibition assays in a question-and-answer format.
Question 1: Why am I observing high background fluorescence in my assay?
Possible Causes and Solutions:
-
Autofluorescence of biological molecules: Samples like cell lysates can contain molecules that naturally fluoresce, interfering with the signal. Meticulous sample preparation and the use of appropriate controls are crucial to distinguish the true signal from noise.[1]
-
Contaminants: Dust, lint, or residues from labware can contribute to background fluorescence. Ensure a clean working environment and use high-quality reagents and consumables.[2]
-
Reagent-related fluorescence: Some assay reagents may have inherent fluorescence. It is important to run a reagent blank (containing all components except the enzyme or substrate) to quantify this background.
-
Inappropriate microplate selection: For fluorescence assays, always use black plates, preferably with a clear bottom, to minimize background interference.[3]
Question 2: My results are inconsistent and not reproducible. What are the likely causes?
Possible Causes and Solutions:
-
Improper reagent handling: Ensure all kit components are thawed completely and mixed gently before use.[3] Avoid repeated freeze-thaw cycles of enzymes and substrates.[4]
-
Pipetting errors: Use calibrated pipettes and avoid pipetting very small volumes to minimize errors. Preparing a master mix for the reaction can also improve consistency.[3]
-
Inconsistent incubation times or temperatures: Adhere strictly to the recommended incubation times and temperatures as specified in the protocol.[3] Even minor variations can significantly impact enzyme activity.
-
Sample variability: Ensure consistent sample preparation. For tissue or cell lysates, incomplete homogenization can lead to variable enzyme concentrations.[3]
-
Use of expired or improperly stored reagents: Always check the expiration date of the kit and store all components as recommended by the manufacturer.[3]
Question 3: The inhibitory effect of this compound appears lower than expected.
Possible Causes and Solutions:
-
This compound is a prodrug: this compound itself is a weak inhibitor of enkephalinase. It is rapidly metabolized to its active form, thiorphan, which is a potent inhibitor.[5][6][7] Ensure that the experimental setup allows for this conversion if you are not directly using thiorphan. For in vitro assays with purified enzymes, using thiorphan directly is recommended for accurate IC50 determination.
-
Incorrect inhibitor concentration: Verify the calculations for your serial dilutions of this compound or thiorphan.
-
Substrate concentration: The apparent IC50 value can be influenced by the substrate concentration.[8] Ensure you are using the substrate at a concentration appropriate for the assay, typically at or below the Km value.
-
Degradation of the inhibitor: Prepare fresh solutions of this compound or thiorphan for each experiment. This compound can be susceptible to degradation under certain conditions like acidic or basic hydrolysis and oxidation.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is rapidly converted to its active metabolite, thiorphan.[4][6][7] Thiorphan is a potent inhibitor of the enzyme enkephalinase (also known as neprilysin or neutral endopeptidase), which is responsible for breaking down endogenous enkephalins.[5][6][11] By inhibiting enkephalinase, this compound increases the levels of enkephalins, which then act on delta-opioid receptors in the gut to reduce the secretion of water and electrolytes into the intestinal lumen.[4] This antisecretory effect helps to alleviate diarrhea without affecting intestinal motility.[4][11]
Q2: What are the typical IC50 values for this compound and its active metabolite, thiorphan?
This compound is a significantly less potent inhibitor of enkephalinase than its active metabolite, thiorphan. Reported IC50 and Ki values can vary depending on the experimental conditions and the source of the enzyme.
| Compound | Parameter | Value (nM) | Enzyme Source | Reference |
| Thiorphan | IC50 | 4.7 | Striatal membranes | Roques et al., 1980[5] |
| Thiorphan | Ki | 6.1 | Purified mouse brain NEP | Lecomte et al., 1986[5] |
| This compound | Ki | 4500 | Purified mouse brain NEP | Lecomte et al., 1986[5] |
| Thiorphan | IC50 | 1.8 | - | Lambert et al., 1993, 1995[5] |
| Thiorphan | IC50 | 5.4 | Rat kidney NEP | Fink et al., 1995[5] |
| Thiorphan | Kd | 0.46–0.77 | Various mouse tissues ([3H]-thiorphan binding) | de la Baume et al., 1988[5] |
| This compound (after pre-incubation) | Apparent Ki | 8.6 | Rat brain membranes | Lecomte et al., 1986[5] |
Q3: What are the key components of an enkephalinase inhibition assay buffer?
The assay buffer is critical for maintaining optimal enzyme activity and stability.[12] A typical buffer for a fluorometric enkephalinase assay includes:
-
A buffering agent: To maintain a stable pH, usually around 7.4 (e.g., Tris-HCl).
-
Salts: To maintain ionic strength (e.g., NaCl).
-
A zinc-chelating agent scavenger (if necessary): Enkephalinase is a zinc-dependent metalloproteinase, so the presence of strong chelators like EDTA or EGTA in the sample should be avoided as they can inhibit enzyme activity.[4]
Always refer to the specific protocol or kit manual for the recommended buffer composition.
Q4: How should I prepare my samples for an enkephalinase activity assay?
-
Tissue homogenates: Homogenize the tissue in an ice-cold assay buffer containing protease inhibitors. Centrifuge the homogenate to pellet cellular debris and collect the supernatant for the assay.[4]
-
Cell lysates: Lyse the cells using the provided lysis buffer or a suitable alternative on ice. Centrifuge to remove insoluble material and use the supernatant.[13]
-
Protein concentration: It is recommended to determine the protein concentration of your samples to normalize the enzyme activity. Be aware that high total protein concentrations (>15 µ g/well ) might suppress enzyme activity in some commercial kits.[13][14]
Experimental Protocols
Detailed Methodology for a Fluorometric Enkephalinase Inhibition Assay
This protocol is a generalized example based on commercially available kits.[4][13][14] Always refer to the specific manufacturer's instructions.
Materials:
-
Recombinant or purified enkephalinase (Neprilysin)
-
Fluorogenic enkephalinase substrate (e.g., Abz-based peptide)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.4)
-
This compound or Thiorphan
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~330/430 nm)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound or thiorphan in a suitable solvent (e.g., DMSO). Perform serial dilutions in Assay Buffer to obtain a range of inhibitor concentrations.
-
Reaction Setup:
-
Add a fixed amount of enkephalinase to each well of the microplate.
-
Add the different concentrations of the inhibitor (or vehicle control) to the respective wells.
-
Include a "no enzyme" control and a "no inhibitor" (positive) control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C).
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically over a period of time (e.g., 60-120 minutes), taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the reaction rate as a percentage of the uninhibited control against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in reducing intestinal hypersecretion.
Caption: General workflow for a fluorometric enkephalinase inhibition assay.
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. Evaluation of enkephalinase inhibition in the living mouse, using [3H]acetorphan as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First‐in‐human trial to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of STR‐324, a dual enkephalinase inhibitor for pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Complete differentiation between enkephalinase and angiotensin-converting enzyme inhibition by retro-thiorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
- 11. researchgate.net [researchgate.net]
- 12. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 13. abcam.co.jp [abcam.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Challenges in the one-pot synthesis of Racecadotril and potential solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of Racecadotril.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the one-pot synthesis of this compound, offering potential causes and solutions.
Problem 1: Low Yield of this compound
Possible Causes:
-
Inefficient Coupling Reaction: The amide bond formation between the carboxylic acid intermediate and glycine benzyl ester is a critical step. Incomplete activation of the carboxylic acid or side reactions involving the coupling agent can lead to low yields.
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to degradation of reactants or products.
-
Presence of Moisture: Carbodiimide coupling agents are sensitive to moisture, which can hydrolyze the activated intermediate and reduce the efficiency of the coupling reaction.
-
Degradation of Product: this compound can be susceptible to degradation under certain pH and temperature conditions during the reaction or work-up.[1]
Potential Solutions:
| Solution | Description | Expected Outcome |
| Optimize Coupling Agent | Switch from DCC to a more efficient or water-soluble coupling agent like EDC in combination with an additive like HOBt or OxymaPure. This can improve coupling efficiency and simplify purification. | Increased yield and purity. |
| Control Reaction Temperature | Maintain the recommended temperature range for each step of the one-pot synthesis. For the coupling step, a temperature of 0-5°C is often optimal to balance reaction rate and minimize side reactions.[2] | Improved reaction completion and minimized byproduct formation. |
| Ensure Anhydrous Conditions | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. | Enhanced efficiency of the coupling agent and higher product yield. |
| Controlled Work-up | During work-up, use mild acidic and basic washes (e.g., saturated sodium bicarbonate solution) to neutralize the reaction mixture without causing significant hydrolysis of the product. | Preservation of the final product and improved isolated yield. |
Problem 2: High Impurity Profile, Especially Dicyclohexylurea (DCU) Contamination
Possible Causes:
-
Use of DCC as a Coupling Agent: Dicyclohexylcarbodiimide (DCC) is a common coupling agent that produces dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to remove due to its low solubility in many organic solvents.[3][4][5][6]
-
Side Reactions: Incomplete reaction or side reactions can lead to the presence of unreacted starting materials or byproducts.
-
Formation of N-acylurea: A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is a reaction dead-end.
Potential Solutions:
| Solution | Description | Expected Outcome |
| Alternative Coupling Agents | Replace DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous work-up.[3] Other options include using uronium or phosphonium-based coupling reagents like HATU or PyBOP, which often provide high yields and cleaner reactions. | Simplified purification and higher purity of the final product. |
| DCU Removal Techniques | If DCC must be used, several methods can be employed to remove DCU: - Filtration: DCU has low solubility in many solvents and may precipitate out of the reaction mixture. Filtration before work-up can remove a significant portion.[4][5][6] - Solvent Precipitation/Washing: After concentrating the reaction mixture, adding a solvent in which the product is soluble but DCU is not (e.g., diethyl ether, acetonitrile) can precipitate the DCU for removal by filtration.[3][4] Washing the crude product with a solvent like methanol (if the product is insoluble) can also be effective.[3] - Chromatography: Column chromatography can be used to separate this compound from DCU, although co-elution can sometimes be an issue.[3] | A significant reduction in DCU contamination in the final product. |
| Use of Additives | The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure to the coupling reaction can suppress the formation of N-acylurea and improve the overall efficiency of the amide bond formation. | Reduced formation of N-acylurea byproduct and a cleaner reaction profile. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the one-pot synthesis of this compound?
The primary challenges include:
-
Controlling competing reactions: In a one-pot synthesis, multiple reaction steps occur in the same vessel. This requires careful control of reaction conditions to ensure the desired transformations occur sequentially and to minimize side reactions between intermediates and reagents.
-
Impurity formation: The use of coupling agents, particularly DCC, leads to the formation of byproducts like DCU that are difficult to remove.[3][5][6] Other process-related impurities can also arise from the starting materials or side reactions.
-
Purification: Isolating pure this compound from a complex one-pot reaction mixture can be challenging and may require multiple purification steps.
-
Yield optimization: Achieving a high overall yield in a multi-step one-pot process requires careful optimization of each reaction step's conditions, including temperature, reaction time, and stoichiometry of reagents.
Q2: Which coupling agent is best for the one-pot synthesis of this compound?
The "best" coupling agent depends on the specific priorities of the synthesis (e.g., cost, yield, purity, ease of purification).
| Coupling Agent | Advantages | Disadvantages |
| DCC/HOBt | Inexpensive and widely available. | Forms insoluble DCU byproduct, which is difficult to remove.[3][5][6] |
| EDC/HOBt | Forms a water-soluble urea byproduct, simplifying purification.[3][7] | More expensive than DCC. |
| HATU/PyBOP | High coupling efficiency, fast reaction times, and often lead to high purity products. | Significantly more expensive than carbodiimides. |
For ease of purification in a laboratory setting, EDC/HOBt is often a preferred choice over DCC. For large-scale industrial synthesis, the cost-effectiveness of DCC may be a deciding factor, necessitating efficient DCU removal strategies.
Q3: How can I monitor the progress of the one-pot reaction?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. By taking small aliquots from the reaction mixture at different time points, you can track the consumption of starting materials and the formation of the product and any significant byproducts.
Q4: What is the role of a base in the coupling step?
A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the salt of the amine component (e.g., glycine benzyl ester p-toluenesulfonate) and to facilitate the coupling reaction by scavenging the acid produced. The choice and amount of base can influence the reaction rate and the extent of side reactions like racemization.
Q5: Can this compound degrade during the synthesis or work-up?
Yes, this compound is susceptible to hydrolysis under both acidic and basic conditions, which can cleave the ester or amide bonds.[1] Therefore, it is crucial to use mild conditions during the work-up and purification steps. Prolonged exposure to strong acids or bases should be avoided.
Experimental Protocols
Baseline One-Pot Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Step 1: Formation of 3-(acetylthio)-2-benzylpropanoic acid
-
To a reaction flask, add 2-benzylacrylic acid and a slight molar excess of thioacetic acid.
-
Heat the mixture at 60-70°C for 2-3 hours.
-
Monitor the reaction by TLC until the 2-benzylacrylic acid is consumed.
-
Remove the excess thioacetic acid under reduced pressure. The resulting crude 3-(acetylthio)-2-benzylpropanoic acid is used directly in the next step.
Step 2: One-Pot Amide Coupling
-
Dissolve the crude 3-(acetylthio)-2-benzylpropanoic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0-5°C in an ice bath.
-
Add glycine benzyl ester p-toluenesulfonate, followed by the dropwise addition of a base (e.g., triethylamine).
-
Add the coupling agent (e.g., EDC) and an additive (e.g., HOBt).
-
Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or HPLC until completion.
Step 3: Work-up and Purification
-
If EDC was used, wash the reaction mixture with water to remove the water-soluble urea byproduct. If DCC was used, filter the mixture to remove the precipitated DCU.
-
Wash the organic layer sequentially with a mild acid (e.g., dilute HCl or citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for this compound one-pot synthesis.
References
- 1. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
- 2. CN102317256B - Process for preparing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. thieme-connect.com [thieme-connect.com]
- 6. echemi.com [echemi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Minimizing batch-to-batch variability in synthesized Racecadotril
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Racecadotril.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Yield
Q: My overall yield of this compound is consistently below the expected range. What are the potential causes and how can I improve it?
A: Low overall yield in this compound synthesis can stem from several factors throughout the process. A systematic approach to troubleshooting is recommended.
-
Incomplete Reactions: Ensure each reaction step goes to completion. Monitor the reaction progress using appropriate analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Step 1 (Thioacetylation of 2-benzylacrylic acid): An inadequate reaction time or temperature can lead to incomplete conversion. The reaction of 2-benzylacrylic acid with thioacetic acid is typically carried out at temperatures ranging from 50-80°C for 0.5-3 hours.[1]
-
Step 2 (Condensation): The coupling of 3-(acetylthio)-2-benzylpropanoic acid with glycine benzyl ester p-toluenesulfonate is a critical step. Ensure the coupling agents (e.g., DCC/HOBt or an alternative) are fresh and added under anhydrous conditions. The reaction temperature for this step is often maintained between 15-25°C for 4-8 hours.[1]
-
-
Side Reactions: The formation of by-products can significantly reduce the yield of the desired product.
-
Suboptimal Work-up and Purification: Product loss can occur during extraction, washing, and crystallization steps. Ensure phase separation is clean during extraction and minimize the number of transfer steps. For crystallization, select an appropriate solvent system and control the cooling rate to maximize crystal recovery. Ethanol is a commonly used solvent for the recrystallization of this compound.[2]
-
Quality of Starting Materials: The purity of starting materials like 2-benzylacrylic acid and glycine benzyl ester p-toluenesulfonate is crucial. Impurities in these materials can interfere with the reactions and lead to lower yields.
Issue 2: High Levels of Impurities in the Final Product
Q: My final batch of this compound shows high levels of specific impurities upon HPLC analysis. How can I identify and control them?
A: Impurity profiling is essential for ensuring the quality and safety of this compound. The European Pharmacopoeia specifies limits for several impurities.[3] Common impurities and strategies for their control are outlined below.
-
Unreacted Starting Materials: The presence of 2-benzylacrylic acid (Impurity E) or thioacetic acid (Impurity A) indicates an incomplete initial reaction.[3]
-
Solution: Increase the reaction time or temperature in the first step. Ensure efficient removal of unreacted thioacetic acid by distillation, potentially using a co-solvent like dichloromethane.[2]
-
-
By-products from the Condensation Step: Impurities such as this compound Diacid Impurity can form during the coupling reaction.
-
Solution: Optimize the coupling reaction conditions. Control the temperature carefully and ensure the dropwise addition of reagents. The choice of coupling agent and base can also influence the formation of by-products.
-
-
Degradation Products: this compound can degrade under certain conditions.
-
Solution: Avoid high temperatures and exposure to strong acids or bases during work-up and storage. Stability-indicating analytical methods should be used to monitor for degradation products.[4]
-
Table 1: Common Impurities in this compound Synthesis and their Control
| Impurity Name | Structure | Potential Source | Recommended Control Strategy |
| Impurity A (Thioacetic acid) | CH₃COSH | Excess reagent from the first step | Optimize stoichiometry and ensure complete removal during work-up (e.g., distillation). |
| Impurity C | [[(2RS)-2-[(acetylsulfanyl)methyl]-3-phenylpropanoyl]amino]acetic acid | Hydrolysis of the benzyl ester | Avoid prolonged exposure to aqueous or basic conditions during work-up. |
| Impurity E (2-Benzylacrylic acid) | C₁₀H₁₀O₂ | Unreacted starting material | Drive the initial thioacetylation reaction to completion by optimizing time and temperature. |
| Impurity F | Benzyl N-(2-benzylacryloyl)glycinate | Incomplete reaction of the intermediate with thioacetic acid | Ensure the first step of the reaction goes to completion. |
| Impurity G | Benzyl [[(2RS)-2-benzyl-3-sulfanylpropanoyl]amino]acetate | Deacetylation of this compound | Avoid harsh basic conditions during purification. |
Correction factors for quantification as per European Pharmacopoeia: Impurity C = 1.4; Impurity E = 0.6; Impurity F = 0.7.[3]
Issue 3: Poor Crystal Quality and Polymorphism Issues
Q: I am having difficulty obtaining a crystalline product, or I suspect I have a mixture of polymorphs. How can I control the crystallization process?
A: The crystalline form of this compound is important for its stability and dissolution properties.
-
Solvent Selection: The choice of solvent is critical for successful crystallization. Ethanol is a commonly used solvent for recrystallization.[2] A systematic solvent screening can help identify the optimal solvent or solvent mixture.
-
Control of Supersaturation and Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an amorphous solid. A controlled, slow cooling process is recommended to allow for the growth of well-defined crystals.
-
Seeding: Introducing seed crystals of the desired polymorph can help control the crystallization process and ensure the formation of the stable crystalline form.
-
Characterization: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the polymorphic form of the synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during this compound synthesis?
A1: Several parameters are critical for ensuring consistent product quality. These include:
-
Reaction Temperature: Both the thioacetylation and condensation steps are temperature-sensitive. Maintaining the specified temperature ranges is crucial for reaction kinetics and minimizing side reactions.[1]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times may increase the formation of degradation products.
-
Stoichiometry of Reagents: The molar ratios of reactants, especially the coupling agents and bases, should be carefully controlled.
-
Solvent Quality: The purity and water content of the solvents used can significantly impact the reaction outcomes. Anhydrous conditions are often necessary for the coupling step.
Q2: How does the quality of raw materials affect the final product?
A2: The quality of starting materials is a cornerstone of producing high-purity this compound. Impurities in the raw materials can be carried through the synthesis and are often difficult to remove from the final product. It is essential to use starting materials that meet predefined specifications and to perform incoming quality control checks.
Q3: What are the typical yields for this compound synthesis?
A3: The overall yield of this compound can vary depending on the synthetic route and scale of the reaction. Reported yields in patent literature for the route starting from 2-benzylacrylic acid are often in the range of 80-95%.[2][5] However, these yields may be higher than what is typically achieved in a standard laboratory setting without extensive optimization.
Table 2: Summary of Critical Process Parameters and Typical Ranges
| Parameter | Step 1: Thioacetylation | Step 2: Condensation | Recrystallization |
| Temperature | 50 - 80 °C[1] | 15 - 25 °C[1] | 50 - 55 °C[1] |
| Time | 0.5 - 3 hours[1] | 4 - 8 hours[1] | Controlled cooling |
| Key Reagents | 2-benzylacrylic acid, Thioacetic acid | 3-(acetylthio)-2-benzylpropanoic acid, Glycine benzyl ester p-toluenesulfonate, Coupling agent (e.g., DCC, HOBt) | - |
| Solvent | Toluene or Dichloromethane | Dichloromethane | Ethanol[2] |
| Typical Yield | >95% (for this step)[5] | >85% (for this step)[6] | >90% recovery |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Benzylacrylic Acid
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Step 1: Synthesis of 3-(acetylthio)-2-benzylpropanoic acid
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add 2-benzylacrylic acid and thioacetic acid (typically in a slight molar excess).
-
Heat the reaction mixture to 70°C and maintain this temperature for approximately 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the excess thioacetic acid under reduced pressure. Dichloromethane can be used as a co-solvent to aid in the removal.[2] The product is typically a pale yellow oil and can be used in the next step without further purification. A yield of approximately 99% can be expected for this step.[1]
Step 2: Synthesis of this compound
-
In a separate reaction vessel, dissolve glycine benzyl ester p-toluenesulfonate in dichloromethane.
-
Cool the solution to 0-5°C in an ice bath.
-
Add triethylamine dropwise while maintaining the temperature below 5°C.
-
In a separate flask, dissolve the 3-(acetylthio)-2-benzylpropanoic acid obtained from Step 1 in dichloromethane.
-
Add the solution of the acid to the cooled glycine benzyl ester solution.
-
Add 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) to the reaction mixture while keeping the temperature at 0-5°C.
-
Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Step 3: Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot absolute ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. A yield of around 90% can be achieved in this step.[5]
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between parameters and quality.
References
- 1. WO2011116490A1 - Preparation method for this compound - Google Patents [patents.google.com]
- 2. CN102317256B - Process for preparing this compound - Google Patents [patents.google.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Stability-indicating methods for the determination of this compound in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102317256A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. CN101768095A - Preparation method of this compound - Google Patents [patents.google.com]
Strategies to enhance the oral bioavailability of Racecadotril in research animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Racecadotril in research animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge limiting the oral bioavailability of this compound?
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2][3][4] This poor water solubility is the primary factor limiting its dissolution in the gastrointestinal tract, leading to low and unpredictable oral bioavailability.[1][4][5]
Q2: What are the common formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies have been successfully employed to overcome the solubility challenge and enhance the oral bioavailability of this compound. These include:
-
Nanocrystals: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing its solubility and dissolution rate.[5][6][7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can transform its crystalline structure to a more soluble amorphous form, significantly improving dissolution.[1][4] The use of surface adsorbents can further improve the flowability and stability of the solid dispersion.[1]
-
Liquisolid Compacts: This technique involves dissolving this compound in a non-volatile liquid vehicle and then converting this liquid medication into a dry, free-flowing, and compressible powder by blending with a carrier and coating material. This formulation enhances the drug's dissolution rate.[2][3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Although not specifically detailed for this compound in the provided results, SEDDS are a well-known strategy for improving the oral bioavailability of poorly water-soluble drugs by forming a fine oil-in-water emulsion in the GI tract.[8][9][10][11][12]
-
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound, protecting them from degradation and enhancing their absorption through the lymphatic pathway.[13][14][15][16]
Q3: How is this compound metabolized in research animals?
Following oral administration, this compound is rapidly absorbed and extensively hydrolyzed to its active metabolite, thiorphan.[17][18][19][20][21] Thiorphan is a more potent inhibitor of the enkephalinase enzyme.[17][20] In rats, a significant portion of a single oral dose of this compound is eliminated within 24 hours.[18][22]
Q4: What analytical methods are suitable for quantifying this compound and its active metabolite in plasma?
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used and validated methods for the quantitative analysis of this compound and its active metabolite, thiorphan, in plasma samples from research animals.[17][20][23][24][25] LC-MS/MS offers higher sensitivity and specificity.[17][20][24][25]
Troubleshooting Guides
Problem: Inconsistent or low bioavailability of pure this compound in my animal studies.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound. | This is the most likely cause. The drug is not dissolving sufficiently in the gastrointestinal fluid for absorption.[1][5] |
| Solution: Employ a bioavailability enhancement strategy. Consider formulating this compound as nanocrystals, a solid dispersion, or a liquisolid compact.[1][2][5] | |
| Inappropriate vehicle for administration. | The vehicle used to suspend the pure drug may not be optimal for wetting and dissolution. |
| Solution: For oral gavage in rats, a common vehicle is a suspension in sodium carboxymethylcellulose.[1] Ensure the suspension is uniform before each administration. | |
| Rapid metabolism. | This compound is a prodrug that is quickly converted to its active metabolite, thiorphan.[18][19] Measuring only this compound concentrations might be misleading. |
| Solution: Ensure your analytical method quantifies both this compound and thiorphan to get a complete pharmacokinetic profile.[17][23] |
Problem: My formulated this compound (e.g., solid dispersion) is not showing the expected improvement in bioavailability.
| Possible Cause | Troubleshooting Step |
| Suboptimal formulation parameters. | The ratio of drug to carrier/stabilizer, choice of carrier, or preparation method may not be ideal. |
| Solution: Systematically optimize the formulation. For solid dispersions, experiment with different hydrophilic carriers (e.g., PEGs, Gelucire) and drug-to-carrier ratios.[1] For nanocrystals, vary the stabilizer concentration and type.[5][6] | |
| Physical instability of the amorphous form. | The amorphous form of this compound in a solid dispersion may recrystallize over time, reducing its enhanced solubility. |
| Solution: Conduct stability studies on your formulation under controlled temperature and humidity. Analyze the solid-state properties (e.g., using XRD or DSC) to check for recrystallization.[1][3] | |
| Issues with the in vivo experimental protocol. | Factors such as animal fasting state, dosing volume, or blood sampling times can affect the results. |
| Solution: Standardize your protocol. Ensure animals are fasted overnight before dosing.[1] Use appropriate dosing volumes for the animal model (e.g., 2 mL/kg for rats).[26] Optimize your blood sampling schedule to capture the absorption phase and peak plasma concentration (Cmax). |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase | Reference |
| Pure this compound | 10 | 37.35 ± 1.22 | ~1 | - | - | [1] |
| Solid Dispersion (SDG4 with Gelucire 50/13) | 10 | 65.38 ± 1.34 | - | - | 180.22-fold | [1] |
Note: The reported 180.22-fold increase in relative bioavailability for the solid dispersion formulation appears exceptionally high and may warrant careful consideration of the study's methodology.
Table 2: In Vitro Dissolution of this compound Formulations
| Formulation | Time (min) | % Drug Release | Reference |
| Pure this compound | 15 | 11.95 ± 1.72% | [1] |
| Solid Dispersion (SDG4) | 15 | 99.84 ± 1.5% | [1] |
| Conventional Tablet | 30 | 38.47 ± 0.26% | [3] |
| Liquisolid Compact | 30 | 99.54 ± 0.62% | [3] |
Experimental Protocols
1. Preparation of this compound Solid Dispersion
This protocol is based on the surface adsorption method described by Daravath et al. (2021).[1]
-
Materials: this compound, Gelucire 50/13 (hydrophilic carrier), Lactose monohydrate (adsorbent).
-
Procedure:
-
Melt the desired amount of Gelucire 50/13 on a water bath.
-
Incorporate the accurately weighed this compound into the molten carrier with continuous stirring.
-
During the cooling process, add lactose monohydrate to the molten mass and continue mixing.
-
Allow the mixture to cool to room temperature.
-
The resulting solid dispersion can be further processed (e.g., pulverized and sieved) for administration.
-
2. In Vivo Bioavailability Study in Rats
This protocol is a general guideline based on common practices described in the literature.[1]
-
Animals: Albino Wistar rats (190-210 g).
-
Housing: Maintain the animals under standard laboratory conditions with a 12-hour light/dark cycle.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Divide the animals into groups (e.g., control group receiving pure this compound and test group receiving the enhanced formulation).
-
Prepare the dosing formulation by suspending the required amount of the test compound in a suitable vehicle (e.g., 0.5% w/v sodium carboxymethylcellulose).
-
Administer the suspension orally using an oral gavage needle at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Analysis:
-
Analyze the plasma samples for the concentration of this compound and its active metabolite, thiorphan, using a validated analytical method like LC-MS/MS.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound's oral bioavailability.
Caption: Mechanism of action of orally administered this compound.
References
- 1. brieflands.com [brieflands.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scielo.br [scielo.br]
- 4. brieflands.com [brieflands.com]
- 5. nano-ntp.com [nano-ntp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijsdr.org [ijsdr.org]
- 14. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative analysis of this compound metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. Can diarrhea affect the pharmacokinetics of this compound in neonatal calves? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of thiorphan, a this compound metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Managing rebound constipation as a confounding factor in Racecadotril studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing clinical studies involving Racecadotril. The primary focus is on addressing the potential confounding factor of rebound constipation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an oral enkephalinase inhibitor used for the treatment of acute diarrhea.[1] Its active metabolite, thiorphan, prevents the breakdown of endogenous enkephalins in the intestinal epithelium.[2] This leads to a reduction in intestinal hypersecretion of water and electrolytes without affecting basal secretion or intestinal motility.[2][3] Unlike opioid-based antidiarrheals like loperamide, this compound's antisecretory action is not associated with a significant impact on gastrointestinal transit time.[2][3]
Q2: Is rebound constipation an expected side effect of this compound?
The available clinical evidence suggests that rebound constipation is not a common side effect of this compound.[3][4][5] Studies comparing this compound to placebo have shown a similar incidence of constipation between the two groups.[6] When compared to loperamide, this compound is associated with a significantly lower incidence of rebound constipation.[4][7][8] However, isolated cases of constipation have been reported, and it is crucial to systematically monitor for it in clinical trials.[4]
Q3: What is a confounding factor in a clinical trial?
A confounding factor is an extraneous variable that is associated with both the exposure (e.g., treatment with this compound) and the outcome (e.g., rebound constipation), and can distort the observed relationship between them.[9] For rebound constipation to be a confounder in a this compound study, it would need to be caused by a factor that is unequally distributed between the treatment and control groups.
Q4: How can rebound constipation be objectively measured in a clinical study?
Rebound constipation can be objectively measured using standardized tools such as the Rome IV criteria for functional constipation and the Bristol Stool Form Scale .[2][7][10][11] The Rome IV criteria provide a standardized definition of constipation based on symptoms, while the Bristol Stool Form Scale allows for a visual assessment of stool consistency, with types 1 and 2 indicating constipation.[1][7]
Troubleshooting Guides
This section provides guidance on how to manage unexpected observations of constipation in this compound clinical trials.
Issue 1: Higher than expected incidence of constipation observed in the this compound group.
Possible Causes:
-
Misclassification of adverse events: Normal return to baseline bowel function after diarrhea may be misreported as constipation.
-
Underlying patient characteristics: A subset of the study population may be predisposed to constipation.
-
Dietary or lifestyle factors: Changes in diet or fluid intake during the study could contribute to constipation.
-
Concomitant medications: Other medications taken by participants could have constipating effects.
-
True drug effect in a specific subpopulation: While rare, a previously undocumented side effect may be emerging.
Troubleshooting Steps:
-
Verify the definition of rebound constipation: Ensure that all investigators are using a standardized and consistent definition, such as the Rome IV criteria, to diagnose constipation.[1][2][10]
-
Review patient-reported outcomes: Analyze patient diaries and questionnaires to differentiate between a return to normal bowel habits and the onset of new-onset constipation.
-
Conduct a subgroup analysis: Investigate whether the increased incidence of constipation is concentrated in a specific subgroup of patients (e.g., based on age, sex, or baseline bowel habits).
-
Analyze concomitant medications: Review the list of concomitant medications in all treatment arms to identify any potential for drug-induced constipation.
-
Assess dietary and fluid intake: If data is available, compare the dietary and fluid intake between the this compound and control groups.
Issue 2: Difficulty in differentiating rebound constipation from the natural resolution of diarrhea.
Possible Causes:
-
Lack of a clear and standardized endpoint for the cessation of diarrhea and the return to normal bowel function.
-
Variability in individual bowel habits.
Troubleshooting Steps:
-
Establish clear endpoints: The study protocol should pre-define the end of diarrhea (e.g., two consecutive normal stools) and the criteria for identifying rebound constipation (e.g., no bowel movement for a specified period after the last diarrheal stool).
-
Utilize the Bristol Stool Form Scale: Consistently use the Bristol Stool Form Scale to track changes in stool consistency throughout the study, from diarrheal stools (types 6-7) to normal (types 3-5) and constipated stools (types 1-2).[7][11][12]
-
Collect baseline data: Obtain information on each participant's typical bowel habits before the onset of diarrhea to have a personalized baseline for comparison.
Data Presentation
Table 1: Incidence of Rebound Constipation in Comparative Studies
| Study | This compound Group | Loperamide Group | Placebo Group | p-value (this compound vs. Loperamide) |
| Vetel et al. (Meta-analysis) | - | Higher Incidence | Similar to this compound | < 0.0001 |
| Fischbach et al. | 9.8% | 18.7% | - | < 0.05 |
| Singh M, et al. | 6% | - | 4% | > 0.05 |
Data synthesized from multiple sources.[4][6]
Experimental Protocols
Protocol 1: Prospective Assessment of Rebound Constipation in a Randomized Controlled Trial
Objective: To systematically evaluate the incidence of rebound constipation following treatment with this compound compared to a placebo in patients with acute diarrhea.
Methodology:
-
Patient Population: Adults with acute diarrhea, defined as three or more unformed stools in the last 24 hours.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Intervention:
-
Group A: this compound 100 mg three times daily.
-
Group B: Placebo three times daily.
-
-
Data Collection:
-
Baseline: Collect information on demographics, medical history, and normal bowel habits (frequency, consistency using Bristol Stool Form Scale).
-
Daily Diary: Participants will record the time, frequency, and consistency (using the Bristol Stool Form Scale) of each bowel movement. They will also record any symptoms of straining, incomplete evacuation, or abdominal discomfort.
-
-
Endpoint Definitions:
-
Resolution of Diarrhea: Defined as the first of two consecutive formed stools (Bristol Stool Form Scale 3, 4, or 5).
-
Rebound Constipation: Defined as meeting the Rome IV criteria for functional constipation within 7 days of the resolution of diarrhea. This includes the presence of two or more of the following for at least 25% of defecations: straining, lumpy or hard stools (Bristol Stool Form Scale 1-2), sensation of incomplete evacuation, sensation of anorectal obstruction, or manual maneuvers to facilitate defecation, and/or fewer than three spontaneous bowel movements per week.[1][10]
-
-
Statistical Analysis: The incidence of rebound constipation will be compared between the this compound and placebo groups using a Chi-squared or Fisher's exact test.
Protocol 2: Managing Rebound Constipation as a Confounding Factor
Objective: To control for potential confounding variables when assessing the association between this compound and rebound constipation.
Methodology:
-
Study Design Phase:
-
Randomization: Randomly assign participants to treatment arms to ensure that known and unknown confounding factors are evenly distributed.[9][13]
-
Restriction: Consider restricting the study population to exclude individuals with a history of chronic constipation or other gastrointestinal motility disorders.[6]
-
Matching: In observational studies, match participants in the this compound group with controls based on key potential confounders (e.g., age, sex, baseline bowel habits).[6]
-
-
Data Analysis Phase:
-
Stratification: Analyze the data in subgroups (strata) based on potential confounding variables. For example, analyze the incidence of rebound constipation separately for males and females.[9]
-
Multivariate Analysis: Use statistical models such as logistic regression to assess the association between this compound and rebound constipation while simultaneously adjusting for multiple potential confounding variables (e.g., age, diet, concomitant medications).[9][14]
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing rebound constipation.
Caption: Logical relationship of a confounding factor.
References
- 1. theromefoundation.org [theromefoundation.org]
- 2. Rome IV Criteria - Children's Mercy [childrensmercy.org]
- 3. Rome IV Diagnostic Criteria for Child Functional Constipation [mdcalc.com]
- 4. A Comprehensive Comparison of the Efficacy and Tolerability of this compound with Other Treatments of Acute Diarrhea in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 7. Bristol stool scale - Wikipedia [en.wikipedia.org]
- 8. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 9. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rome IV Diagnostic Criteria for Functional Constipation [mdcalc.com]
- 11. continence.org.au [continence.org.au]
- 12. Bristol Stool Form Scale Reliability and Agreement Decreases When Determining Rome III Stool Form Designations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Confounding variables in statistics: How to identify and control them [statsig.com]
Validation & Comparative
A Head-to-Head Comparison of Racecadotril and Novel Enkephalinase Inhibitors: A Guide for Researchers
Introduction: Racecadotril, an established enkephalinase inhibitor, has long been a benchmark in the management of acute diarrhea. Its mechanism of action, the inhibition of neprilysin (NEP), prevents the degradation of endogenous enkephalins, which in turn reduces intestinal hypersecretion without affecting motility.[1][2] However, the quest for enhanced therapeutic profiles has led to the development of a new generation of enkephalinase inhibitors, including dual-acting compounds and endogenous peptides with unique properties. This guide provides a head-to-head comparison of this compound with these novel inhibitors, presenting available experimental data, detailed protocols for comparative studies, and insights into their mechanisms of action for researchers, scientists, and drug development professionals.
Mechanism of Action: From Single to Dual Inhibition
The primary mechanism of action for this class of drugs is the inhibition of enkephalin-degrading enzymes. This compound is a prodrug that is rapidly converted to its active metabolite, thiorphan, which is a potent and selective inhibitor of neprilysin (NEP).[3] Novel inhibitors, often referred to as dual enkephalinase inhibitors (DENKIs), expand on this by inhibiting both NEP and aminopeptidase N (APN), the two primary enzymes responsible for enkephalin breakdown.[4] This dual inhibition is hypothesized to provide a more profound and sustained increase in enkephalin levels, potentially leading to enhanced therapeutic effects.
Below is a diagram illustrating the signaling pathway of enkephalinase inhibition.
In Vitro Potency: A Quantitative Comparison
The cornerstone of a drug's efficacy is its ability to interact with its target. For enkephalinase inhibitors, this is quantified by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against NEP and APN. While direct head-to-head studies comparing this compound with many of the novel inhibitors in the same assay are limited in publicly available literature, we can compile the existing data for an indirect comparison.
| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Citation(s) |
| Thiorphan (active metabolite of this compound) | Neprilysin (NEP) | 6.1 | ~1-9 | [3][5] |
| This compound (prodrug) | Neprilysin (NEP) | 4500 | - | [6] |
| Opiorphin | Neprilysin (NEP) | - | 33,000 | [1] |
| Aminopeptidase N (APN) | - | 65,000 | [1] | |
| Spinorphin | Dipeptidyl Peptidase III (DPPIII) | 510 | - | [7] |
Preclinical Efficacy: Insights from In Vivo Models
The castor oil-induced diarrhea model in rodents is a standard preclinical assay to evaluate the antidiarrheal efficacy of new compounds. This model mimics the hypersecretory diarrhea seen in many clinical conditions.
While direct comparative in vivo studies between this compound and novel DENKIs are not widely published, the table below summarizes the typical findings for this compound in this model.
| Compound | Animal Model | Dose | Key Findings | Citation(s) |
| This compound | Rat | 100 mg/kg (oral) | Significantly reduced stool output. | [5] |
| This compound | Human Volunteers (castor oil-induced) | - | Significantly decreased the number and weight of stools. | [5] |
Novel inhibitors like PL37 have shown efficacy in preclinical models of pain and migraine, which also rely on the potentiation of endogenous enkephalins.[8] Their antidiarrheal potential is an area of active investigation.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
In Vitro Neprilysin (NEP) Inhibition Assay
This protocol is adapted from commercially available fluorometric assay kits.
Objective: To determine the IC50 value of a test compound against NEP.
Materials:
-
Recombinant human Neprilysin (NEP)
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic NEP substrate (e.g., Abz-based peptide)
-
Test compounds and reference inhibitor (Thiorphan)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/430 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and Thiorphan in NEP Assay Buffer.
-
In a 96-well plate, add the NEP enzyme solution to each well, except for the blank.
-
Add the serially diluted test compounds or reference inhibitor to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the NEP substrate solution to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 60-120 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro Aminopeptidase N (APN) Inhibition Assay
This protocol is based on a colorimetric assay using a p-nitroanilide substrate.
Objective: To determine the IC50 value of a test compound against APN.
Materials:
-
Recombinant human Aminopeptidase N (APN)
-
APN Assay Buffer (e.g., 50 mM PBS, pH 7.2)
-
APN substrate (e.g., L-Leucine-p-nitroanilide)
-
Test compounds and reference inhibitor
-
96-well clear microplate
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in APN Assay Buffer.
-
Add the APN enzyme solution to each well of a 96-well plate.
-
Add the diluted test compounds to the corresponding wells and incubate at 37°C for 5 minutes.
-
Add the APN substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition for each concentration and plot to determine the IC50 value.
In Vivo Castor Oil-Induced Diarrhea Model
Objective: To evaluate the antidiarrheal efficacy of a test compound in mice.
Experimental Workflow:
References
- 1. This compound Efficacy in the Symptomatic Treatment of Adult Acute Diarrhoea: A Systematic Review and Meta-Analysis [scirp.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Evaluation of an enkephalin analog in men with castor oil-induced diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of acetorphan, an enkephalinase inhibitor, on experimental and acute diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Comparison of the Efficacy and Tolerability of this compound with Other Treatments of Acute Diarrhea in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Metabolism and Pharmacokinetics of Racecadotril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism and pharmacokinetic profiles of racecadotril, an enkephalinase inhibitor used for the treatment of acute diarrhea, across various species including humans, monkeys, dogs, rats, and mice. The data presented is intended to support preclinical research and drug development efforts.
Executive Summary
This compound is a prodrug that undergoes rapid and extensive first-pass metabolism to its active metabolite, thiorphan. This conversion is a consistent feature across all species studied. Thiorphan is responsible for the pharmacological activity of this compound, which involves the inhibition of neutral endopeptidase (NEP), leading to an anti-secretory effect in the intestine. While the metabolic pathway is qualitatively similar across species, significant quantitative differences in pharmacokinetic parameters exist, which are crucial for the extrapolation of preclinical data to human clinical outcomes.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Thiorphan (Active Metabolite) Following Oral Administration of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
| Human | 200 mg (single dose) | 520[1][2] | 1.35[1][2] | 2113.7 ± 878.8 (AUC0-24h) | 6.14[1][2] |
| Rat | 10 | Data not available | Data not available | Data not available | Data not available |
| Rat | 100 | Data not available | Data not available | Data not available | Data not available |
| Dog | 10 | Data not available | Data not available | Data not available | Data not available |
| Neonatal Calf | 2.5 | 377 (this compound)[3] | 0.75 (this compound)[3] | 1674 (AUC0-12h, this compound)[3] | 4.70 (this compound)[3] |
| Mouse | Oral data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data for some species and specific parameters are limited in the publicly available literature.
Table 2: Summary of this compound Metabolism Across Species
| Species | Primary Metabolite | Other Known Metabolites | Key Metabolic Pathway |
| Human | Thiorphan | Acetyl-thiorphan, S-methyl-thiorphan | Hydrolysis of the thioester and ester moieties |
| Rat | Thiorphan | Acetyl-thiorphan | Hydrolysis |
| Mouse | Thiorphan | Acetyl-thiorphan | Hydrolysis |
| Dog | Thiorphan | Not specified | Hydrolysis |
| Monkey | Presumed to be Thiorphan | Not specified | Presumed to be Hydrolysis |
Metabolic Pathways
This compound is rapidly converted to its active metabolite, thiorphan, through the hydrolysis of its thioester group. Thiorphan itself can be further metabolized. Another metabolite, acetyl-thiorphan, has been identified, which is less potent than thiorphan.[1] The primary metabolic activation step is consistent across species.
Experimental Protocols
General Pharmacokinetic Study Design in Animals
A typical oral pharmacokinetic study for this compound in animal models would involve the following steps:
-
Animal Model: Species such as Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys, or CD-1 mice are commonly used.
-
Housing and Acclimatization: Animals are housed in controlled environments with a standard diet and water ad libitum. An acclimatization period is allowed before the study.
-
Dosing: this compound is administered orally, often via gavage for rodents or in a capsule for larger animals. The vehicle for administration is typically a suspension in a suitable medium like carboxymethylcellulose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing. For rodents, this may involve tail vein or saphenous vein sampling, while for larger animals, cephalic or saphenous veins are used.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentrations of this compound and its metabolite, thiorphan, in plasma are determined using a validated bioanalytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of thiorphan in plasma.
-
Sample Preparation: A simple protein precipitation with a solvent like methanol is often sufficient to extract the analyte from the plasma matrix.[4]
-
Chromatography: Reversed-phase chromatography is typically used to separate thiorphan from endogenous plasma components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detection. Negative electrospray ionization is often employed.[4]
-
Internal Standard: An appropriate internal standard is used to ensure accuracy and precision of the quantification.
Cross-Species Comparison and Implications
The available data indicates that this compound is consistently and rapidly metabolized to thiorphan across different species. This rapid conversion means that the systemic exposure to the parent drug, this compound, is generally low. Therefore, the pharmacokinetics of the active metabolite, thiorphan, are of greater relevance for understanding the pharmacodynamic effects.
Notable species differences in the pharmacokinetic parameters of thiorphan are expected, which can be attributed to variations in drug absorption, distribution, metabolism, and excretion (ADME) processes. For instance, differences in the activity of esterases responsible for the hydrolysis of this compound, as well as enzymes involved in the further metabolism of thiorphan, can lead to different exposure levels.
The limited availability of comprehensive, directly comparable pharmacokinetic data across all species, particularly for monkeys, dogs, and mice following oral administration, highlights a significant data gap. Such data is essential for accurately selecting the most appropriate animal model for preclinical safety and efficacy studies and for building robust pharmacokinetic/pharmacodynamic (PK/PD) models to predict human dose-response relationships.
Conclusion
This compound's cross-species metabolism is qualitatively consistent, with rapid conversion to the active metabolite thiorphan being the key activation step. However, quantitative differences in the pharmacokinetics of thiorphan are likely to exist and are critical for the interpretation of preclinical data. Further studies providing detailed and comparative pharmacokinetic data for this compound and thiorphan in monkeys, dogs, rats, and mice following oral administration are warranted to refine the understanding of its cross-species disposition and to better inform human dose predictions.
References
- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Can diarrhea affect the pharmacokinetics of this compound in neonatal calves? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacokinetic study of enrofloxacin and its active metabolite ciprofloxacin after oral and intramuscular dosing of enrofloxacin in rhesus monkeys (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
Racecadotril vs. Thiorphan: A Comparative Analysis of In Vitro Enkephalinase Inhibition
An objective guide for researchers and drug development professionals on the relative potency of Racecadotril and its active metabolite, Thiorphan, in the inhibition of neutral endopeptidase (enkephalinase).
This compound, an oral antidiarrheal agent, functions as a prodrug that is rapidly converted in the body to its active metabolite, thiorphan.[1][2][3] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous enkephalins.[4][5][6] This guide provides a comparative overview of the in vitro potency of this compound and thiorphan, supported by quantitative data and detailed experimental methodologies.
In Vitro Potency Comparison
The in vitro inhibitory activity of this compound and thiorphan against the enkephalinase (NEP) enzyme has been quantified through the determination of their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The data consistently demonstrates that thiorphan is significantly more potent than its parent compound, this compound.
| Compound | Potency Metric | Value (nM) | Enzyme Source |
| Thiorphan | IC50 | 6.1 | Intestinal Epithelium Enkephalinase |
| This compound | IC50 | 4500 | Intestinal Epithelium Enkephalinase |
| Thiorphan | Ki | 6.1 | Purified NEP from mouse brain |
| This compound | Ki | 4500 | Purified NEP from mouse brain |
| Thiorphan | Potency Range | 0.4 - 9 | - |
Table 1: Summary of in vitro potency data for this compound and Thiorphan against enkephalinase (NEP). Data compiled from multiple sources.[1][4][7]
The data clearly indicates that thiorphan is approximately three orders of magnitude more potent than this compound in inhibiting enkephalinase in vitro. This compound itself is considered a low-potency NEP inhibitor.[3]
Signaling Pathway of Enkephalinase Inhibition
The therapeutic effect of this compound is mediated by its active metabolite, thiorphan, which modulates the endogenous opioid system. By inhibiting NEP, thiorphan prevents the breakdown of enkephalins, leading to their increased local concentrations. These enkephalins then bind to delta-opioid receptors in the intestinal epithelium, which in turn inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately results in a decrease in the intestinal hypersecretion of water and electrolytes, which is the hallmark of diarrhea.
Experimental Protocols
The in vitro potency of this compound and thiorphan is typically determined using an enkephalinase (NEP) inhibition assay. A common method involves a fluorometric activity assay.
Objective: To determine the IC50 value of an inhibitor (e.g., this compound, thiorphan) against purified or recombinant enkephalinase (NEP).
Materials:
-
Purified or recombinant NEP enzyme
-
NEP-specific fluorogenic substrate (e.g., Abz-based peptide)
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
Test inhibitors (this compound, thiorphan) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the NEP enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare a series of dilutions of the test inhibitors (this compound and thiorphan) at various concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed amount of the NEP enzyme to each well.
-
Add the different concentrations of the test inhibitors to their respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/430 nm) over time in kinetic mode. The rate of increase in fluorescence is proportional to the NEP activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
References
- 1. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly sensitive fluorometric assay for "enkephalinase," a neutral metalloendopeptidase that releases tyrosine-glycine-glycine from enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
Racecadotril Demonstrates Efficacy in Reducing Diarrheal Symptoms in Pediatric Animal Models Compared to Placebo
For Immediate Release
Ghent, Belgium – November 7, 2025 – Preclinical studies in pediatric animal models indicate that racecadotril, an enkephalinase inhibitor, is effective in reducing the severity and duration of diarrhea when compared to a placebo. Research conducted in neonatal pig and calf models of infectious diarrhea demonstrates a consistent improvement in clinical signs, including fecal consistency and overall illness. These findings provide a strong basis for the continued investigation and clinical use of this compound as an adjunct therapy for acute diarrhea in pediatric populations.
This compound exerts its anti-secretory effect by inhibiting the enzyme enkephalinase, which is responsible for breaking down endogenous enkephalins.[1] By preventing this degradation, this compound increases the local concentration of enkephalins in the gastrointestinal tract. These enkephalins then bind to delta-opioid receptors on enterocytes, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP).[2] The ultimate effect is a decrease in the hypersecretion of water and electrolytes into the intestinal lumen, a primary cause of diarrheal fluid loss, without affecting intestinal motility.[1]
Summary of Quantitative Data
The following tables summarize the key findings from comparative studies of this compound versus a placebo or mock treatment in pediatric animal models of induced diarrhea.
Table 1: Efficacy of this compound in a Neonatal Gnotobiotic Pig Model of Rotavirus Diarrhea
| Efficacy Parameter | This compound Group | Placebo (PBS Mock Treatment) Group | Positive Control (Chlorpromazine) Group | p-value |
| Mean Percentage of Days with Diarrhea | 35.2% | 54.6% | 47.2% | < 0.05* |
| Mean Diarrhea Score on Day 2 Post-Inoculation | Lower (non-significant vs. placebo) | Higher | Significantly Higher than this compound | < 0.05 |
| Mean Diarrhea Score on Day 4 Post-Inoculation | Lower (non-significant vs. placebo) | Higher | Significantly Higher than this compound | < 0.05 |
*p-value reflects a significant difference between the this compound group and both the placebo and chlorpromazine groups when data from all study days were pooled and analyzed using a linear-mixed effects model.[3] **p-value reflects a significant difference between the this compound and chlorpromazine groups.[3]
Table 2: Clinical Improvement with this compound in a Neonatal Calf Model of E. coli Diarrhea
| Efficacy Parameter | This compound + Standard Therapy Group | Standard Therapy Alone Group |
| Improvement in Dehydration, Mental Status, and Feces Consistency | Improvement observed after 24 hours | Improvement observed after 72 hours |
| Contribution to Clinical Improvement and Feces Solidification | Significant contribution observed | Baseline for comparison |
Data from this study was reported as time to clinical improvement rather than specific numerical scores at defined time points.
Experimental Protocols
Neonatal Gnotobiotic Pig Model of Human Rotavirus (HRV)-Induced Diarrhea
This study aimed to evaluate the efficacy of this compound in treating HRV-induced diarrhea.
-
Animal Model: Twenty-seven neonatal gnotobiotic pigs were used in the study.[3]
-
Induction of Diarrhea: Pigs were orally inoculated with a strain of human rotavirus to induce diarrhea.[3]
-
Treatment Groups: The pigs were randomly assigned to one of three treatment groups (n=9 per group):[3]
-
This compound group: Received this compound.
-
Chlorpromazine group: Served as a positive control.
-
Placebo group: Received a mock treatment of phosphate-buffered saline (PBS).
-
-
Data Collection: Rectal swabs were collected daily to assess fecal consistency scores and virus shedding. The pigs were also weighed daily to monitor changes in body weight.[3]
-
Outcome Measures: The primary endpoints were the duration and severity of diarrhea, as determined by fecal consistency scores, and the overall health of the pigs, indicated by weight gain.[3]
Neonatal Calf Model of Infectious Diarrhea
This study evaluated the clinical efficacy of this compound in neonatal calves with naturally occurring infectious diarrhea.
-
Animal Model: The study included 46 neonatal calves (2-20 days old) with infectious diarrhea and 14 healthy calves as controls.[4]
-
Induction of Diarrhea: Diarrhea was naturally occurring and caused by infectious agents, including Escherichia coli, Rotavirus/Coronavirus, and Cryptosporidium parvum. The specific causative agent was identified using a rapid antigen test on fecal samples.
-
Treatment Groups: Calves with E. coli-associated diarrhea were divided into two groups:
-
ECRG: Received oral this compound (2.5 mg/kg twice daily for 3 days) in addition to standard diarrhea treatment.[4]
-
ECG: Received standard diarrhea treatment alone.
-
-
Data Collection: A routine clinical examination was performed, and various clinical parameters, including appetite, fecal quality, and degree of dehydration, were scored observationally.[4]
-
Outcome Measures: The primary outcome was the time to clinical recovery and improvement in fecal consistency.
Visualizations
Signaling Pathway of this compound's Anti-Secretory Action
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Weight Loss and Diarrhea Due to Human Rotavirus in Neonatal Gnotobiotic Pigs (Sus scrofa domesticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the clinical efficacy of this compound in the treatment of neonatal calves with infectious diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of Racecadotril's Effect on Gut Motility Compared to Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of racecadotril and opioids on gut motility, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct mechanisms and physiological consequences of these two classes of anti-diarrheal agents.
Executive Summary
This compound and opioids represent two distinct approaches to the management of diarrhea, with fundamentally different effects on gut motility. This compound, an enkephalinase inhibitor, primarily exerts an antisecretory effect by potentiating the action of endogenous enkephalins, with minimal impact on intestinal transit time. In contrast, opioids, such as loperamide and morphine, directly inhibit gut motility by acting on opioid receptors in the myenteric plexus, which can lead to significant constipation. This guide delves into the experimental data that substantiates these differences, providing detailed methodologies and a comparative analysis of their signaling pathways.
Data Presentation: Quantitative Effects on Gut Motility
The following tables summarize quantitative data from preclinical and clinical studies on the effects of opioids on gut motility. It is important to note that direct head-to-head preclinical studies quantitatively comparing this compound with a range of opioids are limited. Most preclinical data for this compound qualitatively describe a lack of effect on intestinal transit time[1].
Table 1: Effect of Opioids on Small Intestinal Transit (SIT) in Mice
| Compound | Dose (mg/kg) | Route | Percentage Decrease in SIT | Reference |
| Morphine | 1 | s.c. | 61% | [2] |
| Morphine | 0.3 - 10 | s.c. | Dose-dependent inhibition | [3] |
| Fentanyl | 0.01 - 0.3 | s.c. | Dose-dependent inhibition | [3] |
| Oxycodone | 0.3 - 10 | s.c. | Dose-dependent inhibition | [3] |
Table 2: Effect of Loperamide on Gut Transit Time
| Species | Dose | Effect on Transit Time | Reference |
| Mice | Dose-dependent | Significantly increased transit time | [4] |
| Humans | 12 mg | Orocecal transit time increased from 85.5 min (placebo) to 128.8 min | [5] |
Table 3: Clinical Comparison of this compound and Loperamide on Post-Treatment Constipation
| Study | This compound Constipation Rate | Loperamide Constipation Rate | Reference |
| Prado et al. | 12.9% | 29.0% | [6] |
| Vetel et al. | 9.8% | 18.7% | [7] |
| Roge et al. | 8.1% | 31.3% | [8] |
Signaling Pathways
The distinct effects of this compound and opioids on gut motility are a direct consequence of their different molecular mechanisms of action.
This compound Signaling Pathway
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan. Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase. NEP is responsible for the degradation of endogenous enkephalins. By inhibiting NEP, this compound increases the local concentration of enkephalins in the gut. These enkephalins then bind to δ-opioid receptors on enterocytes, leading to a decrease in intracellular cyclic AMP (cAMP). This reduction in cAMP inhibits the secretion of water and electrolytes into the intestinal lumen, thus exerting an antisecretory effect without significantly altering intestinal motility[1][9].
Figure 1: this compound's antisecretory signaling pathway.
Opioid Signaling Pathway in Gut Motility
Opioids such as morphine and loperamide primarily exert their effects by binding to μ-opioid receptors located on neurons of the myenteric plexus in the gastrointestinal tract. This binding activates inhibitory G-proteins (Gi/Go), which in turn leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels). These events hyperpolarize the neuronal membrane and inhibit the release of excitatory neurotransmitters like acetylcholine. The reduced release of acetylcholine leads to a decrease in smooth muscle contractility and a slowing of intestinal peristalsis, resulting in delayed transit of intestinal contents and constipation[4].
Figure 2: Opioid signaling pathway leading to decreased gut motility.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and opioids are provided below.
Charcoal Meal Intestinal Transit Test (in vivo)
This protocol is a standard method for assessing the effect of a compound on gastrointestinal transit time in rodents.
Objective: To measure the percentage of the small intestine traversed by a non-absorbable marker within a specific timeframe.
Materials:
-
Test animals (e.g., mice, rats)
-
Test compound (e.g., this compound, opioid) and vehicle
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)
-
Oral gavage needles
-
Surgical scissors and forceps
-
Ruler
Procedure:
-
Fast the animals for a specified period (e.g., 18 hours) with free access to water.
-
Administer the test compound or vehicle via the desired route (e.g., oral, subcutaneous).
-
After a predetermined time to allow for drug absorption, administer a standard volume of the charcoal meal orally to each animal.
-
After a set time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Immediately perform a laparotomy and carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat on a surface without stretching and measure its total length.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Figure 3: Workflow for the charcoal meal intestinal transit test.
In Vivo Intestinal Perfusion for Secretion Measurement
This technique allows for the direct measurement of fluid and electrolyte secretion or absorption in a defined segment of the intestine in a living animal.
Objective: To quantify the rate of fluid and electrolyte movement across the intestinal mucosa.
Materials:
-
Anesthetized animal (e.g., mouse, rat)
-
Perfusion pump
-
Perfusion solution (e.g., isotonic saline) with a non-absorbable marker
-
Catheters and tubing
-
Surgical instruments
-
Heated operating table
-
Fraction collector
Procedure:
-
Anesthetize the animal and maintain body temperature.
-
Perform a midline laparotomy to expose the small intestine.
-
Select a segment of the intestine (e.g., jejunum) and cannulate both ends with catheters, creating an isolated loop with intact blood supply.
-
Gently flush the loop with warm saline to remove its contents.
-
Perfuse the loop with the perfusion solution at a constant rate using the perfusion pump.
-
Collect the effluent from the distal catheter at timed intervals.
-
Measure the volume and electrolyte concentration of the perfusate and the collected effluent.
-
Calculate the net fluid and electrolyte transport based on the change in volume and concentration of the non-absorbable marker.
Figure 4: Workflow for in vivo intestinal perfusion.
Conclusion
The experimental evidence clearly delineates the distinct effects of this compound and opioids on gut motility. This compound acts as a pure antisecretory agent, reducing fluid and electrolyte loss in diarrhea without affecting the normal propulsive movements of the intestine. This targeted mechanism avoids the common side effect of constipation associated with anti-diarrheal agents that slow gut transit.
Conversely, opioids directly inhibit gastrointestinal motility through their action on myenteric opioid receptors. While this is effective in reducing the frequency of bowel movements, it often leads to constipation, which can be a significant clinical issue. The data presented in this guide, from both preclinical and clinical studies, provides a robust basis for understanding these differences, which is crucial for the informed development and application of these therapeutic agents. For researchers and drug development professionals, the choice between an antisecretory and an anti-motility agent will depend on the specific therapeutic goal and the desired side-effect profile.
References
- 1. This compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. researchgate.net [researchgate.net]
- 4. The Useage of Opioids and their Adverse Effects in Gastrointestinal Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A blind, randomized comparison of this compound and loperamide for stopping acute diarrhea in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Frontiers | A Comprehensive Comparison of the Efficacy and Tolerability of this compound with Other Treatments of Acute Diarrhea in Adults [frontiersin.org]
- 9. This compound in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating HPLC Methods for Racecadotril Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Racecadotril, an antidiarrheal drug. The stability of a drug is a critical factor in ensuring its safety and efficacy, and stability-indicating analytical methods are essential for detecting any degradation products that may form during storage or manufacturing. This document summarizes key performance data, details experimental protocols, and offers a comparative overview of alternative analytical techniques.
Comparative Analysis of HPLC Methodologies
Several validated reversed-phase HPLC (RP-HPLC) methods have been reported for the quantification of this compound and its degradation products. The following tables summarize the key parameters and findings from various studies, providing a clear comparison to aid in method selection and development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Methanol: Tetra Butyl Ammonium Hydrogen Sulphate (80:20, v/v)[1] | Acetonitrile: Methanol: Water: Acetic Acid (52:28:20:0.1, v/v/v/v)[2] | 20 mM Phosphate Buffer (pH 3.5): Acetonitrile (40:60, v/v)[3][4] |
| Column | Not Specified | C18 Analytical Column[2] | BDS-Hypersil C18 (250mm x 4.6mm, 5µm)[3][4] |
| Flow Rate | Not Specified | Not Specified | 1 mL/min[3][4] |
| Detection Wavelength | 230 nm[1] | 232 nm[2] | 230 nm[3][4] |
| Linearity Range | 5-120 µg/mL[1] | 4-40 µg/mL[2] | 5-15 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1] | Not Specified | 0.999[3] |
| LOD | 0.28884 µg/mL[1] | Not Specified | 50 ng/mL[3] |
| LOQ | 0.87527 µg/mL[1] | Not Specified | 100 ng/mL[3] |
Forced Degradation Studies: A Comparative Summary
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. The following table compares the degradation of this compound under various stress conditions as reported in different studies.
| Stress Condition | Study 1 | Study 2 | Study 3 |
| Acidic | 0.1 M HCl, 80°C, 1h: Significant degradation with three degradation products observed.[1] | 0.1N HCl: 11.4% degradation.[5][6][7] | Extensive degradation.[8][9] |
| Alkaline | 0.01 M NaOH: Significant degradation with two degradation products. Complete degradation in 0.1 M NaOH.[1] | 0.1N NaOH: 28.4% degradation.[5][6][7] | Extensive degradation.[8][9] |
| Oxidative | 3% v/v H₂O₂: Less than 20% degradation.[1] | 3% H₂O₂: 5.8% degradation.[5][6][7] | Extensive degradation.[8][9] |
| Thermal | 80°C, 1h: Less than 20% degradation.[1] | No change observed.[5][6][7] | Stable.[8][9] |
| Photolytic | UV radiation (365 nm): Less than 20% degradation.[1] | Sunlight for 6h: 6.5% degradation.[5][6][7] | Stable.[8][9] |
| Hydrolysis | Less than 20% degradation.[1] | Not Specified | Not Specified |
Alternative Analytical Techniques
While HPLC is the most common method, other techniques have also been employed for the analysis of this compound.
| Method | Principle | Linearity Range | Key Findings |
| Densitometric TLC | Thin-layer chromatography with densitometric evaluation. | 2-20 µ g/spot | Mean accuracy of 99.5 ± 0.56%.[2] |
| First-Derivative Spectrophotometry | Measurement of the first derivative of the absorption spectrum. | 5-40 µg/mL | Mean accuracy of 99.2 ± 1.02%.[2] |
| UPLC | Ultra-Performance Liquid Chromatography. | 5-100 µg/mL | A simple and selective method with a shorter analysis time than HPLC.[10][11][12] |
| Visible Spectrophotometry | Formation of colored species with reagents like Folin-Ciocalteau. | Not Specified | Three simple and sensitive methods have been described.[13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Stability-Indicating RP-HPLC Method (Based on Method 1)
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare working standard solutions by diluting the stock solution to concentrations within the linearity range (5-120 µg/mL)[1].
-
For pharmaceutical dosage forms, extract the drug and dilute to a known concentration.
-
-
Forced Degradation Studies:
-
Acid Degradation: Expose the drug solution to 0.1 M HCl at 80°C for 1 hour. Neutralize the solution before injection[1].
-
Alkaline Degradation: Treat the drug solution with 0.01 M NaOH. Neutralize before analysis[1].
-
Oxidative Degradation: Expose the drug solution to 3% v/v hydrogen peroxide[1].
-
Thermal Degradation: Heat the drug solution at 80°C for 1 hour[1].
-
Photolytic Degradation: Expose the drug solution to UV radiation at 365 nm[1].
-
Hydrolytic Degradation: Reflux the drug solution in water[1].
-
Method Validation
The developed HPLC method should be validated according to ICH guidelines, evaluating parameters such as:
-
System Suitability: To ensure the chromatographic system is performing adequately.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[1].
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[1].
-
Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (Intra-day and Inter-day)[1].
-
Accuracy: The closeness of the test results obtained by the method to the true value[1].
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy[1].
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters[1].
Visualizing the Workflow and Degradation
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the stability-indicating HPLC method and the degradation pathway of this compound.
Caption: Experimental workflow for the validation of a stability-indicating HPLC method.
Caption: Forced degradation pathway of this compound under various stress conditions.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Stability-indicating methods for the determination of this compound in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. ijpsonline.com [ijpsonline.com]
- 5. sciforum.net [sciforum.net]
- 6. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced degradation study of this compound: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bezmialemscience.org [bezmialemscience.org]
- 11. bezmialemscience.org [bezmialemscience.org]
- 12. researchgate.net [researchgate.net]
- 13. NEW ANALYTICAL METHODS FOR THE ESTIMATION OF this compound IN BULK AND PHARMACEUTICAL FORMULATIONS. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Racecadotril's Efficacy in Preclinical Models of Secretory Diarrhea
Racecadotril, an enkephalinase inhibitor, presents a targeted approach to managing acute secretory diarrhea.[1][2] Unlike antimotility agents such as loperamide, this compound exerts a purely antisecretory effect by preventing the breakdown of endogenous enkephalins in the gastrointestinal tract.[1][2][3] These enkephalins then act on δ-opioid receptors to reduce the hypersecretion of water and electrolytes into the intestinal lumen, a hallmark of secretory diarrhea, without affecting basal secretion or intestinal transit time.[2][4][5] This unique mechanism of action makes it a valuable therapeutic agent, particularly in cases where inhibiting gut motility could be detrimental, such as in infectious diarrhea.[1]
Mechanism of Action: A Signaling Pathway Perspective
Secretory diarrhea is often triggered by bacterial enterotoxins, such as cholera toxin or E. coli heat-stable enterotoxin, which lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).[4] This elevation in cyclic nucleotides activates protein kinases, resulting in the phosphorylation of ion channels, notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to an efflux of chloride ions and subsequent secretion of water and sodium into the intestinal lumen.
This compound, through its active metabolite thiorphan, inhibits neutral endopeptidase (NEP), also known as enkephalinase.[2][5] This inhibition protects endogenous enkephalins from degradation, allowing them to bind to δ-opioid receptors on enterocytes.[2][4] Activation of these receptors inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels and downregulating the secretory pathway.[2][4]
Comparative Efficacy in In Vivo Models
The antisecretory properties of this compound have been validated in several preclinical models of secretory diarrhea. These models are crucial for evaluating the efficacy of antidiarrheal agents by mimicking the pathophysiology of the human condition.
Castor Oil-Induced Diarrhea Model
The castor oil model is widely used to induce a form of secretory diarrhea.[6] The active metabolite of castor oil, ricinoleic acid, induces irritation and inflammation in the intestinal mucosa, leading to increased fluid and electrolyte secretion.
Experimental Protocol:
-
Induction: A single oral dose of castor oil (e.g., 1 ml/kg) is administered to induce diarrhea.[6][10]
-
Treatment: this compound is administered orally at varying doses (e.g., 10-100 mg/kg) either before or after the administration of castor oil.[11]
-
Parameters Measured: The primary endpoints include the onset of diarrhea, the number of diarrheic stools, and the total weight of feces over a specified period (e.g., 4-6 hours). Intestinal fluid accumulation (enteropooling) and intestinal transit time are also assessed in some protocols.[12]
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Onset of Diarrhea (min) | Total Stool Weight (g) | Inhibition of Diarrhea (%) | Reference |
| Control (Castor Oil) | - | ~36 | - | - | [12] |
| This compound | 100 | Delayed | Significantly Reduced | - | [11] |
| Loperamide (Comparator) | 5 | Delayed | Significantly Reduced | ~97.6% | [10] |
Note: Specific quantitative values for this compound in the castor oil model were not consistently available across all reviewed sources, but its efficacy in reducing stool weight and number has been consistently demonstrated.[8][9]
Cholera Toxin-Induced Diarrhea Model
This model directly mimics the pathophysiology of cholera, a severe secretory diarrhea caused by the Vibrio cholerae toxin. The toxin irreversibly activates adenylyl cyclase, leading to a sustained increase in cAMP and profuse watery diarrhea.[13]
Experimental Protocol:
-
Animals: Canine (dog) jejunal loops, rats, and human volunteers have been used.[7][14][15]
-
Induction: Cholera toxin is administered directly into ligated intestinal loops (in animal models) or ingested by human volunteers.
-
Treatment: this compound is typically administered prior to the cholera toxin challenge.[14]
-
Parameters Measured: The primary outcome is the volume of intestinal fluid secretion (in ml/cm of intestine) or total stool output.
Quantitative Data Summary:
| Model | Treatment | Effect on Cholera Toxin-Induced Secretion | Reference |
| Canine Jejunum | This compound | Inhibited secretion | [15] |
| Human Jejunum | This compound | Inhibited secretion | [15] |
| Adult Humans with Cholera | This compound (adjunctive) | No significant reduction in stool output or duration of diarrhea compared to placebo. | [14][16] |
It is noteworthy that while preclinical studies where this compound was given before the toxin challenge showed a significant antisecretory effect, a clinical trial in adults with established severe cholera did not show an additional benefit when this compound was used as an adjunct to standard rehydration and antibiotic therapy.[14][16] This may be due to the overwhelming secretory stimulus of the cholera toxin in an already established infection.[14]
E. coli Heat-Stable Enterotoxin (ST) Model
Enterotoxigenic Escherichia coli (ETEC) is a common cause of traveler's diarrhea.[17] The heat-stable enterotoxin (ST) produced by ETEC activates guanylate cyclase, leading to increased cGMP and subsequent fluid and electrolyte secretion.[18]
Experimental Protocol:
-
Induction: ETEC strains producing ST are administered orally.
-
Treatment: this compound is administered to the piglets.
-
Parameters Measured: Stool characteristics, intestinal bacterial counts, and clinical outcomes are assessed.
Comparative Findings: In a study using newborn piglets, this compound did not alter the E. coli content in the proximal jejunum but did reduce it in the stool.[7][9] In contrast, the antimotility agent loperamide led to an increase in E. coli content in the jejunum, highlighting the potential risk of delaying pathogen clearance with antimotility drugs.[7][9]
General Experimental Workflow
The evaluation of an antidiarrheal agent like this compound in an in vivo model typically follows a structured workflow to ensure reliable and reproducible results.
Conclusion
Preclinical in vivo studies consistently demonstrate that this compound is an effective antisecretory agent in various models of secretory diarrhea, including those induced by castor oil and bacterial enterotoxins.[3][7][8] Its mechanism of action, which enhances the natural physiological control of intestinal secretion without impairing motility, distinguishes it from opioid receptor agonists like loperamide.[1][5][19] While its efficacy as an adjunct in severe, established cholera may be limited, the evidence from these models strongly supports its use in acute watery diarrhea, providing a rationale for its clinical application in reducing the severity and duration of symptoms.[4][20]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Castor oil induced diarrhoea: Significance and symbolism [wisdomlib.org]
- 7. This compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials | springermedizin.de [springermedizin.de]
- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diarrhea - Wikipedia [en.wikipedia.org]
- 14. Efficacy and tolerability of this compound in the treatment of cholera in adults: a double blind, randomised, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Comparison of the Efficacy and Tolerability of this compound with Other Treatments of Acute Diarrhea in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Diarrhea caused by Escherichia coli that produce only heat-stable enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. droracle.ai [droracle.ai]
- 20. Anti-Secretory Drug in Treatment of Acute Watery Diarrhea | Clinical Research Trial Listing [centerwatch.com]
Safety Operating Guide
Proper Disposal of Racecadotril in a Laboratory Setting
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of racecadotril, an antidiarrheal medication, is crucial for ensuring laboratory safety and environmental protection. As a compound classified as hazardous to aquatic life, it necessitates handling and disposal protocols that prevent its release into the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety and regulatory standards.
Regulatory Compliance
In the United States, the disposal of pharmaceutical waste, including this compound, is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] All disposal procedures must adhere to federal, state, and local regulations.[3][4] Research laboratories are responsible for correctly identifying, segregating, and managing their chemical waste streams to ensure compliance.[1][5]
Hazard Profile
This compound is classified as very toxic to aquatic organisms.[6] Safety Data Sheets (SDS) explicitly warn against allowing the product to reach groundwater, water courses, or sewage systems.[3][6] While harmful if swallowed, comprehensive data on its ecotoxicity, persistence, and bioaccumulation potential are largely unavailable.[3][6][7]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes expired or unused pure compounds, contaminated lab consumables (e.g., pipette tips, vials, gloves), and solutions.
-
Segregate this compound waste from non-hazardous laboratory trash. Do not mix with biohazardous waste unless it is also contaminated with biological agents.[8]
Step 2: Packaging and Labeling
-
Use appropriate containers: Collect solid this compound waste in a designated, sealable, and clearly labeled hazardous waste container.[9]
-
Label containers clearly: The label should include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its aquatic toxicity. Follow your institution's specific labeling requirements.
Step 3: On-site Storage
-
Store securely: Keep the waste container tightly closed in a dry, cool, and well-ventilated area designated for hazardous chemical waste.[10]
-
Ensure compatibility: Store away from incompatible materials, such as strong oxidizing agents.[6][10]
Step 4: Final Disposal
-
Do not discard in drains or regular trash: Discharging this compound into the sewage system is prohibited due to its aquatic toxicity.[3][6]
-
Engage a licensed disposal company: The primary recommended disposal method is to offer the waste to a licensed hazardous material disposal company.[3][7] Your institution's Environmental Health and Safety (EHS) office can facilitate this process.[11]
-
Incineration: An alternative is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][7] This should only be performed by a certified waste management facility.
Step 5: Contaminated Packaging
-
Dispose of as unused product: Any packaging that has been in direct contact with this compound must be disposed of in the same manner as the chemical itself.[3][7]
Data Summary: this compound Disposal and Environmental Profile
The following table summarizes the available data concerning the disposal and environmental impact of this compound, as reported in safety data sheets.
| Parameter | Data Summary | Source |
| Recommended Disposal Method | Incineration or transfer to a licensed hazardous waste disposal company. | [3][7] |
| Aquatic Toxicity | Very toxic to aquatic life. | [6] |
| Water Hazard Class | Class 2 (Hazardous for water). | [6] |
| Ecotoxicity Data | No data available. | [3] |
| Persistence and Degradability | No data available. | [3] |
| Bioaccumulative Potential | No data available. | [3] |
| Mobility in Soil | No data available. | [3] |
Experimental Protocols
The provided search results are primarily safety and regulatory documents and do not contain detailed experimental protocols for the disposal of this compound. The standard procedure does not involve on-site chemical neutralization by laboratory personnel but rather professional disposal through certified entities.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research environment.
Caption: Workflow for the safe disposal of this compound waste from a laboratory.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. danielshealth.com [danielshealth.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. capotchem.com [capotchem.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Racecadotril
For laboratory professionals engaged in research and development, ensuring personal and environmental safety is paramount when handling active pharmaceutical ingredients. This guide provides essential, procedural information for the safe handling and disposal of Racecadotril, an antidiarrheal drug. Adherence to these protocols is critical to minimize exposure risk and ensure a secure laboratory environment.
This compound is classified as harmful if swallowed and is very toxic to aquatic life.[1][2][3] While it is not considered a hazardous chemical by the OSHA Hazard Communication Standard, proper precautions are necessary.[4] The toxicological properties of this material have not been exhaustively investigated, warranting a cautious approach.[2][5]
Engineering Controls and Personal Protective Equipment (PPE)
The primary method for controlling exposure to this compound is through engineering controls, supplemented by appropriate personal protective equipment.
-
Engineering Controls : All handling of this compound powder should occur in a well-ventilated area. A laboratory fume hood or another form of local exhaust ventilation is recommended to minimize inhalation of dust and aerosols.[2][4] A safety shower and eye wash station should be readily accessible.[2]
-
Personal Protective Equipment (PPE) : The selection of PPE is crucial for preventing direct contact with the substance.
| Protection Type | Specific Recommendations | Standards and Practices |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or chemical safety glasses.[2][4][5] | Must conform to EN 166 (EU) or be NIOSH (US) approved.[4][5] |
| Skin Protection | Gloves: Handle with compatible, chemical-resistant gloves.[2][3] Materials such as chloroprene or nitrile rubber are suggested.[6] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3] Wash and dry hands after handling.[3][4] Clothing: Wear impervious, fire/flame-resistant protective clothing.[4] A lab coat is standard. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4] |
| Respiratory Protection | Generally not required for routine handling with adequate engineering controls.[1] However, if dust is generated or engineering controls are insufficient, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended.[4] For higher-level protection or as the sole means of protection, a full-face supplied-air respirator must be used.[4] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3] |
Operational Plan for Handling this compound
Follow these procedural steps to ensure safe handling during laboratory operations:
-
Preparation : Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition.
-
Handling :
-
Post-Handling :
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
-
Evacuate : Keep unnecessary personnel away from the spill area.[4]
-
Ventilate : Ensure the area is well-ventilated.[2]
-
Protect : Wear appropriate PPE, including respiratory protection, to avoid inhaling dust.[3][4] Do not touch damaged containers or spilled material without proper protective clothing.[4]
-
Contain and Clean :
Disposal Plan
Proper disposal is critical to prevent environmental contamination, as this compound is very toxic to aquatic organisms.[1][3]
-
Waste Product : this compound should not be disposed of with household garbage or allowed to enter the sewage system.[1] Disposal must be in accordance with local, regional, and national regulations.[1] Dispose of the substance at an approved waste disposal plant.[5]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product, following official regulations.[1][3]
-
General Guidance : For unused medicines not on a specific "flush list," the FDA recommends mixing them with an unappealing substance like dirt or used coffee grounds, placing the mixture in a sealed container, and then throwing it in the trash.[7] However, given this compound's environmental toxicity, consulting with your institution's environmental health and safety department for specific disposal protocols is the most prudent course of action. Do not let the product enter drains or soil.[2][3]
Caption: Workflow for PPE selection and use when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
